Structural Profiling and Synthetic Utility of (5,5-Dimethylpiperidin-2-yl)methanol in Medicinal Chemistry
Introduction & Structural Rationale Piperidine scaffolds are ubiquitous in FDA-approved drugs, serving as critical pharmacophores for target engagement. However, standard piperidines often suffer from metabolic liabiliti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
Piperidine scaffolds are ubiquitous in FDA-approved drugs, serving as critical pharmacophores for target engagement. However, standard piperidines often suffer from metabolic liabilities (e.g., CYP450-mediated oxidation) and high conformational flexibility, which can lead to off-target effects and poor pharmacokinetic profiles. The introduction of a gem-dimethyl group at the 5-position, combined with a hydroxymethyl vector at the 2-position, creates (5,5-dimethylpiperidin-2-yl)methanol —a specialized, conformationally restricted chiral building block designed to overcome these limitations[1].
As a Senior Application Scientist, evaluating this scaffold requires understanding not just its static properties, but the stereoelectronic causality it introduces into a drug discovery workflow.
Physicochemical Properties
The addition of the gem-dimethyl group significantly alters the lipophilicity and steric bulk of the piperidine ring, while the molecule retains specific hazard classifications such as skin and eye irritation[2].
Table 1: Physicochemical Data of (5,5-Dimethylpiperidin-2-yl)methanol
The integration of (5,5-dimethylpiperidin-2-yl)methanol into a lead compound is rarely accidental; it is a deliberate structural intervention driven by Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) optimization:
Metabolic Shielding : The gem-dimethyl group at C5 acts as a steric shield, blocking oxidative metabolism at one of the most vulnerable sites on the piperidine ring[1].
Conformational Restriction : The bulky methyl groups force the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This pre-organization optimally projects the C2-hydroxymethyl group for highly specific hydrogen bonding with target proteins.
Rescuing Permeability : As demonstrated in the development of clinical-stage kinase inhibitors (e.g., the CDK7 inhibitor SY-5609), incorporating gem-dimethyl piperidines effectively increases the lipophilicity (logP) of the molecule. This modification can rescue membrane permeability and oral bioavailability in otherwise highly polar lead compounds[1].
Synthetic Methodology: Step-by-Step Protocol
The synthesis of (5,5-dimethylpiperidin-2-yl)methanol typically involves the reduction of its corresponding carboxylic acid precursor, 5,5-dimethylpipecolic acid. The use of borane for the reduction of related piperidine and amide systems is a well-documented and highly reliable approach[4].
Protocol: Borane-Mediated Reduction of 5,5-Dimethylpipecolic Acid
Rationale : Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄) due to its superior chemoselectivity for carboxylic acids in the presence of secondary amines. Crucially, it avoids the formation of intractable aluminum emulsions during the aqueous workup, ensuring a self-validating, high-yield recovery[4].
Step 1: Preparation
In an oven-dried, argon-purged round-bottom flask, suspend 5,5-dimethylpiperidine-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).
Step 2: Cooling & Addition
Cool the suspension to 0 °C using an ice-water bath. Dropwise add a 1.0 M solution of BH₃·THF complex (3.0 equiv, 30 mmol) via syringe.
Causality: Excess borane is required because both the secondary amine and the carboxylic acid coordinate with the borane, releasing H₂ gas.
Step 3: Reaction Execution
Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 12 hours. Monitor the reaction via LC-MS or TLC (Ninhydrin stain) until the starting material is completely consumed.
Step 4: Quenching
Cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol (15 mL) until effervescence ceases.
Causality: Methanol safely decomposes the unreacted borane and breaks down the intermediate borate esters formed during the reduction.
Step 5: Workup & Isolation
Concentrate the mixture under reduced pressure. Dissolve the resulting residue in 1 M NaOH (20 mL) and extract with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 6: Purification
Purify the crude product via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield pure (5,5-dimethylpiperidin-2-yl)methanol.
Application Workflow in Lead Optimization
The following workflow illustrates how (5,5-dimethylpiperidin-2-yl)methanol is integrated into a drug discovery pipeline, transforming a polar core into a permeable, metabolically stable lead candidate.
Workflow demonstrating the synthetic integration of (5,5-dimethylpiperidin-2-yl)methanol into a lead.
pKa values and basicity of (5,5-Dimethylpiperidin-2-yl)methanol
An In-Depth Technical Guide to the pKa and Basicity of (5,5-Dimethylpiperidin-2-yl)methanol for Drug Development Professionals Introduction In the landscape of modern drug discovery, the six-membered nitrogen-containing...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the pKa and Basicity of (5,5-Dimethylpiperidin-2-yl)methanol for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the six-membered nitrogen-containing heterocycle, piperidine, is a foundational scaffold, prized for its ability to impart favorable pharmacokinetic properties and engage in specific molecular interactions.[1][2] (5,5-Dimethylpiperidin-2-yl)methanol represents a specific, functionalized derivative within this important class of compounds. A molecule's acid-base properties, quantified by its pKa value, are a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Basicity influences everything from aqueous solubility and membrane permeability to target binding and potential off-target effects like phospholipidosis.[1]
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of the structural factors governing the basicity of (5,5-Dimethylpiperidin-2-yl)methanol, outlines rigorous experimental and computational methodologies for the precise determination of its pKa, and discusses the profound implications of this physicochemical parameter for pharmaceutical development.
Section 1: Molecular Structure and Theoretical Basicity Analysis
To predict and understand the basicity of (5,5-Dimethylpiperidin-2-yl)methanol, a thorough analysis of its molecular architecture is essential. The structure combines the core piperidine ring with two key substituents that modulate the reactivity of the secondary amine.
The Piperidine Core: The parent piperidine molecule is a relatively strong base, with a pKa of approximately 11.22.[1] This basicity arises from the lone pair of electrons on the sp³-hybridized nitrogen atom, which is readily available for protonation.[3] Unlike aromatic heterocycles such as pyridine or pyrrole, the lone pair in piperidine is not involved in an aromatic system, making it significantly more basic.[3]
Substituent Effects:
Gem-Dimethyl Group (C5): The two methyl groups at the 5-position are electronically neutral and exert their influence primarily through steric effects. They lock the conformation of the ring, potentially influencing the orientation of the hydroxymethyl group and its interaction with the amine.
Hydroxymethyl Group (C2): This substituent, located at the β-position relative to the nitrogen, is the most significant modulator of basicity. Through an inductive effect, the electronegative oxygen atom pulls electron density away from the nitrogen, which is expected to decrease basicity. More importantly, this group can act as a hydrogen bond donor, potentially forming an intramolecular hydrogen bond with the nitrogen's lone pair. This interaction would stabilize the neutral (free base) form of the molecule, making the lone pair less available for protonation and thereby lowering the pKa. The stereochemical relationship between the hydroxymethyl group and the nitrogen lone pair (i.e., axial vs. equatorial) will be a critical factor in the strength of this interaction.[4]
Based on these structural considerations, the pKa of (5,5-Dimethylpiperidin-2-yl)methanol is predicted to be slightly lower than that of unsubstituted piperidine. The electron-withdrawing inductive effect and the potential for intramolecular hydrogen bonding from the β-hydroxymethyl group are the primary drivers of this anticipated reduction in basicity.
Section 2: Experimental Determination of pKa by Potentiometric Titration
While theoretical analysis provides a valuable estimate, precise pKa determination requires empirical measurement. Potentiometric titration is the gold-standard method due to its simplicity, low cost, and high accuracy.[5][6][7] The principle involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the amine is protonated.[6][8]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where meticulous calibration and control over experimental variables ensure the trustworthiness of the results.
Standardized 0.1 M Hydrochloric Acid (HCl) titrant
Standardized 0.1 M Sodium Hydroxide (NaOH)
Potassium Chloride (KCl) for ionic strength adjustment
Certified pH Buffers (e.g., pH 4.01, 7.00, and 10.01)
High-purity, deionized water, boiled to remove dissolved CO₂
2. Instrumentation:
High-precision pH meter with a combination glass electrode
Automated titrator or a calibrated burette
Temperature-controlled reaction vessel
Magnetic stirrer and stir bar
Inert gas source (Nitrogen or Argon)
3. Step-by-Step Methodology:
pH Meter Calibration: Calibrate the pH meter immediately before use with at least three standard buffers that bracket the expected pKa. This ensures accuracy across the measurement range.
Analyte Solution Preparation: Accurately weigh a sample of (5,5-Dimethylpiperidin-2-yl)methanol and dissolve it in CO₂-free deionized water to a final concentration of approximately 1-10 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength throughout the titration.[8]
Titration Setup: Place a known volume (e.g., 20 mL) of the analyte solution into the temperature-controlled vessel (maintained at 25 °C). Begin stirring at a constant rate. Purge the solution and headspace with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to prevent the absorption of atmospheric CO₂, which can interfere with the measurement.[8]
Initial pH Adjustment: As (5,5-Dimethylpiperidin-2-yl)methanol is a base, the titration is performed with a standardized acid (HCl). To ensure the full titration curve is captured, the starting pH can be adjusted to the alkaline range (e.g., pH 11-12) with a small amount of 0.1 M NaOH if necessary.
Titration Execution: Add the 0.1 M HCl titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize. Smaller increments should be used near the equivalence point where the pH changes most rapidly.
Data Analysis:
Plot the recorded pH values against the volume of HCl added.
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume (Veq).
The pKa is equal to the pH at the half-equivalence point (Veq/2).[8]
Hypothetical Data Presentation
Volume of 0.1 M HCl (mL)
Measured pH
0.00
11.50
0.50
11.25
1.00
11.03
1.50
10.85
2.00
10.68
2.50
10.51
3.00
10.32
4.00
9.85
4.50
9.20
5.00
6.15
5.50
2.80
In this hypothetical example, the equivalence point is at 5.00 mL. The half-equivalence point is at 2.50 mL, yielding a pKa of 10.51.
Visualization of Experimental Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Section 3: Computational pKa Prediction
Computational chemistry offers a powerful complementary approach for predicting pKa values. These methods are particularly valuable in early-stage drug discovery for high-throughput screening or when the compound is not yet synthesized.[9] While various methods exist, quantum mechanics-based approaches that calculate the Gibbs free energy of protonation, often using an isodesmic reaction scheme, provide reliable results for amines.[10][11]
Methodology: Isodesmic Reaction Approach
This approach minimizes systematic errors in calculation by using a reference compound with a known experimental pKa that is structurally similar to the analyte.[11]
1. Principle: The unknown pKa of the target compound is calculated relative to the known pKa of a reference compound (e.g., Piperidine) by calculating the free energy change (ΔG) of a balanced chemical reaction.
Structure Preparation: Build 3D structures for all four species in the isodesmic reaction.
Conformational Search: For flexible molecules, perform a conformational search to identify the lowest energy conformers.
Geometry Optimization & Energy Calculation: Perform geometry optimization and frequency calculations for the lowest-energy conformer of each of the four species. A common and effective level of theory is Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G(d). A continuum solvation model (e.g., SMD or PCM) must be included to simulate the aqueous environment.[10][12]
Calculate Target pKa: Use the following thermodynamic relationship:
pKa_Target = pKa_Reference - (ΔG_rxn / (2.303 * RT))
Where R is the gas constant and T is the temperature in Kelvin.
Hypothetical Computational Data
Species
Calculated Gibbs Free Energy (Hartree)
(5,5-Dimethylpiperidin-2-yl)methanol
-484.0125
Protonated (5,5-Dimethylpiperidin-2-yl)methanol
-484.4481
Piperidine
-213.3458
Protonated Piperidine
-213.7842
pKa_Reference (Piperidine)
11.22
Calculated ΔG_rxn (kcal/mol)
-1.76
Calculated pKa_Target
10.02
Visualization of Computational Logic
Caption: Logical workflow for computational pKa prediction via an isodesmic reaction.
Section 4: Interpretation and Implications for Drug Development
Assuming an experimentally determined pKa of ~10.5, we can assess its impact on pharmaceutical properties. The degree of ionization at a given pH is a crucial parameter, calculated using the Henderson-Hasselbalch equation for a base:
pH = pKa + log([Base] / [Acid])
At physiological pH (7.4), the calculation is as follows:
7.4 = 10.5 + log([B] / [BH⁺])
log([B] / [BH⁺]) = -3.1
[B] / [BH⁺] = 10⁻³.¹ ≈ 1 / 1259
This means that at pH 7.4, over 99.9% of (5,5-Dimethylpiperidin-2-yl)methanol will exist in its protonated, cationic form.
Implications:
Solubility: The high degree of protonation at physiological pH will confer excellent aqueous solubility, which is generally favorable for drug formulation and administration.
Permeability: High ionization is often inversely correlated with passive membrane permeability (Lipinski's Rule of 5). The charged species will struggle to cross lipid bilayers, potentially leading to poor oral absorption or limited ability to penetrate the blood-brain barrier.
Target Binding: If the target protein has a key acidic residue (e.g., Aspartate, Glutamate) in its binding pocket, the positive charge on the protonated piperidine ring can form a strong ionic interaction, significantly contributing to binding affinity.[1]
Off-Target Effects: The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids in membranes, which is a potential mechanism for phospholipidosis, a consideration in long-term toxicity studies.[1]
Understanding this structure-basicity relationship is paramount. If a medicinal chemistry program required enhanced membrane permeability, chemists could rationally design analogs. For instance, adding electron-withdrawing groups near the nitrogen or modifying the hydroxymethyl group to enhance intramolecular hydrogen bonding could further lower the pKa, reducing the percentage of ionization at pH 7.4 and thereby increasing lipophilicity.
Conclusion
The basicity of (5,5-Dimethylpiperidin-2-yl)methanol, quantified by its pKa, is a defining physicochemical characteristic that dictates its behavior in biological systems. Its structure, featuring a piperidine core modulated by a β-hydroxymethyl group, suggests a basicity slightly attenuated compared to the parent heterocycle. A multi-faceted approach, combining robust experimental methods like potentiometric titration with insightful computational predictions, provides the most comprehensive understanding. The resulting pKa value is not merely a number but a critical piece of data that informs rational drug design, enabling scientists to predict and optimize a molecule's solubility, permeability, and target engagement to develop safer and more effective therapeutics.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
Christensen, J. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Computational Chemistry Highlights. Available from: [Link]
Heifetz, A., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. Journal of Cheminformatics, 8(1), 53. Available from: [Link]
Orteca, G. C., et al. (2015). Development of Methods for the Determination of pKa Values. Pharmaceutical and Biological Evaluations, 2(3), 124-135. Available from: [Link]
Sumon, K. Z., et al. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. The Journal of Physical Chemistry Letters, 3(18), 2534-2539. Available from: [Link]
Slavíček, P., et al. (2012). Simple Method for the Estimation of pKa of Amines. Chemical Papers, 66(12). Available from: [Link]
Yılmaz, Ç. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal, 28(2), 249-256. Available from: [Link]
Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. International Journal of Molecular Sciences, 24(10), 8969. Available from: [Link]
ResearchGate. of piperidine basicity modulation by β‐equatorial and β‐axial carbonyl.... Available from: [Link]
Kačuráková, M., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 65(1), 17-30. Available from: [Link]
Caron, G., et al. (2020). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(1), 89-100. Available from: [Link]
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]
Quora. What is the order of the basicity of pyrole, pyridine, and piperadine?. Available from: [Link]
Technical Guide & Safety Data Sheet: (5,5-Dimethylpiperidin-2-yl)methanol
The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for (5,5-Dimethylpiperidin-2-yl)methanol , designed for researchers and drug development professionals. CAS Number: 2031260-64-5 | Formula...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for (5,5-Dimethylpiperidin-2-yl)methanol , designed for researchers and drug development professionals.
CAS Number: 2031260-64-5 | Formula: C₈H₁₇NO | M.W.: 143.23 g/mol
Executive Summary & Chemical Identity
(5,5-Dimethylpiperidin-2-yl)methanol is a chiral heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive scaffolds.[1][2][3] As a substituted piperidine derivative, it functions as a secondary amine with a primary alcohol handle, making it a versatile nucleophile in SɴAr, acylation, and reductive amination reactions.
Due to its specific structural features—a piperidine ring sterically modified by a gem-dimethyl group at the 5-position—it exhibits distinct lipophilicity and conformational rigidity compared to unsubstituted piperidinemethanols. This guide synthesizes safety protocols based on direct data and structure-activity relationship (SAR) inferences from analogous piperidines (e.g., 4-piperidinemethanol).
Chemical Identification Table
Property
Detail
IUPAC Name
(5,5-Dimethylpiperidin-2-yl)methanol
CAS Number
2031260-64-5
Molecular Formula
C₈H₁₇NO
Molecular Weight
143.23 g/mol
Synonyms
5,5-Dimethyl-2-hydroxymethylpiperidine
Structural Class
Heterocyclic Amine / Amino Alcohol
Hazard Identification (GHS Classification)
Rationale: Piperidine derivatives are characteristically basic and often corrosive or severe irritants to mucous membranes. The conservative safety approach requires treating this compound as a Corrosive (Category 1B) until specific toxicological data proves otherwise.
Expertise Note: Secondary amines are prone to oxidation and carbamate formation upon exposure to atmospheric CO₂. The hygroscopic nature of the hydroxymethyl group necessitates strict moisture control to prevent weighing errors and reagent degradation.
Storage Workflow (Logic Diagram)
The following decision tree outlines the critical path from receipt to long-term storage to ensure compound integrity.
Atmosphere: Handle exclusively under an inert atmosphere (Nitrogen or Argon) if storing for >1 week. The amine functionality reacts with CO₂ to form carbamates (white crust formation).
Temperature: Store at 2–8°C . While the compound is likely stable at room temperature for short periods, refrigeration retards oxidation.
Humidity:Strictly Hygroscopic. Store in a desiccator or a sealed container with activated molecular sieves.
B. Engineering Controls
Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s).
Weighing: Use anti-static weighing boats. If the compound has caked due to moisture, do not chip it with force (aerosol risk); dissolve in the reaction solvent (e.g., DCM or MeOH) and transfer quantitatively.
Emergency Response & First Aid
Trustworthiness: These protocols are designed to bridge the gap between exposure and professional medical intervention. They prioritize neutralization and dilution.
Emergency Logic Tree
Specific Interventions[5][6][7][9]
Eye Contact (Critical):
Mechanism: Amines penetrate the cornea rapidly, causing deep tissue damage (saponification of lipids).
Protocol: Immediately flush with saline or water for at least 15 minutes . Hold eyelids apart to ensure irrigation of the entire surface. Do not wait for medical personnel to begin flushing.
Skin Contact:
Protocol: Immediately remove contaminated clothing.[5][4] Wash with soft soap and copious water.
Contraindication: Do not use vinegar or acidic solutions to "neutralize" the burn on the skin; the exothermic reaction can aggravate tissue damage.
Ingestion:
Protocol: Rinse mouth with water.[4] Do NOT induce vomiting (risk of esophageal perforation). Drink 1-2 glasses of water to dilute.
Physical & Chemical Properties
Data grounded in structural analogs (e.g., 4-piperidinemethanol) where specific experimental data for CAS 2031260-64-5 is unavailable.[1][8]
Property
Value / Characteristic
Source/Inference
Physical State
Solid (Low melting) or Viscous Liquid
Analogous to 4-piperidinemethanol (MP ~60°C)
Color
White to pale yellow
Typical for piperidines
Solubility
Soluble in MeOH, DCM, DMSO, Water
Polar amino-alcohol functionality
pKa (Conjugate Acid)
~10.5 - 11.0
Typical secondary amine basicity
Flash Point
>110°C (Predicted)
High BP due to H-bonding
Vapor Pressure
Low at 20°C
H-bonding network
Stability & Reactivity Profile
Causality: Understanding the functional groups allows for the prediction of incompatible conditions.
Chemical Stability: Stable under recommended storage conditions (2-8°C, inert gas).
Conditions to Avoid:
Moisture: Hygroscopic; water absorption alters stoichiometry.
Heat/Flames: Combustible organic solid/liquid.
Incompatible Materials:
Strong Oxidizing Agents: Reaction with the amine or alcohol can be vigorous.
Acid Chlorides/Anhydrides: Will react exothermically to form amides/esters.
The 5,5-Dimethylpiperidine Scaffold: A Privileged Motif with Expanding Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approv...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in diverse molecular interactions have cemented its status as a "privileged structure."[2] Within this important class of heterocycles, the 5,5-dimethylpiperidine moiety offers unique advantages in drug design, including enhanced metabolic stability and conformational restriction.[3] This technical guide provides a comprehensive exploration of the therapeutic potential of 5,5-dimethylpiperidine derivatives, with a deep dive into their applications in oncology, virology, and neuroscience. We will elucidate key structure-activity relationships, provide detailed experimental protocols, and visualize the intricate signaling pathways these compounds modulate, offering a valuable resource for the discovery and development of next-generation therapeutics.
The 5,5-Dimethylpiperidine Core: A Strategic Choice in Drug Design
The introduction of a gem-dimethyl group at the 5-position of the piperidine ring is a deliberate and strategic decision in medicinal chemistry. This substitution imparts several desirable properties that can translate into improved pharmacokinetic and pharmacodynamic profiles.
Causality Behind the Choice:
Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, preventing or slowing down enzymatic degradation of the piperidine ring. This increased metabolic stability can lead to a longer in vivo half-life and improved bioavailability.[3]
Conformational Restriction: The steric bulk of the dimethyl group restricts the conformational flexibility of the piperidine ring. This pre-organization of the scaffold can lead to a higher binding affinity for the target protein by reducing the entropic penalty upon binding.[3]
Lipophilicity Modulation: The addition of the two methyl groups increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and the blood-brain barrier.
Therapeutic Applications of 5,5-Dimethylpiperidine Derivatives
The versatility of the 5,5-dimethylpiperidine scaffold has led to its exploration in a wide range of therapeutic areas. Here, we focus on three key areas where these derivatives have shown significant promise: oncology, antiviral therapy, and the treatment of neurodegenerative diseases.
Oncology: Modulating the Ubiquitin-Proteasome System
A significant breakthrough in the application of piperidine-containing compounds in oncology has been the development of Cereblon (CRBN) E3 ubiquitin ligase modulators.[4] The 5,5-dimethylpiperidine-2,6-dione (glutarimide) moiety is a key pharmacophore in this class of drugs.[4]
Mechanism of Action: Hijacking the Cellular Machinery
Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[5] Ligands that bind to Cereblon can alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as "neosubstrates."[5] Many of these neosubstrates are transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), that are critical for the survival and proliferation of certain cancer cells, particularly multiple myeloma.[5]
The glutarimide ring of these modulators binds to a specific pocket in Cereblon, inducing a conformational change that creates a new binding surface for the neosubstrate.[5]
Literature review on (5,5-Dimethylpiperidin-2-yl)methanol synthesis routes
Executive Summary This technical guide details the synthetic pathways for (5,5-dimethylpiperidin-2-yl)methanol , a valuable substituted piperidine scaffold used in medicinal chemistry as a conformational constraint in pe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthetic pathways for (5,5-dimethylpiperidin-2-yl)methanol , a valuable substituted piperidine scaffold used in medicinal chemistry as a conformational constraint in peptidomimetics and a chiral building block for alkaloids. The guide prioritizes a scalable, high-fidelity route starting from the commodity chemical dimedone (5,5-dimethyl-1,3-cyclohexanedione). It covers the retrosynthetic logic, detailed experimental protocols for the Ring Contraction Strategy , stereochemical resolution methods, and critical process parameters to ensure reproducibility and high yield.
Structural Analysis & Retrosynthesis
The target molecule features a piperidine ring with a gem-dimethyl group at the C5 position and a hydroxymethyl group at the C2 position. The steric bulk of the gem-dimethyl group significantly influences the ring conformation, often locking it into a specific chair conformer, which is advantageous for binding affinity studies.
Retrosynthetic Strategy
The most robust disconnection relies on the Favorskii-like ring contraction of a seven-membered lactam (azepan-2-one) to a six-membered amino acid (pipecolic acid). This approach leverages the symmetry of the starting material, dimedone, to install the gem-dimethyl group early in the sequence without complex regioselective alkylation steps.
Primary Synthesis Route: The Ring Contraction Strategy
This route is preferred for scale-up due to the availability of cheap starting materials and the stability of intermediates.
Phase 1: Preparation of the Carbon Framework
Step 1: Selective Hydrogenation of Dimedone
The synthesis begins with the reduction of dimedone to 3,3-dimethylcyclohexanone.[1][2][3] While dimedone is a 1,3-diketone, selective reduction to the monoketone is achieved using palladium catalysis.
Reagents: Dimedone, H₂ (2-5 bar), 10% Pd/C or Pd/Amberlyst, Methanol.
Protocol:
Dissolve Dimedone (1.0 eq) in Methanol (5 mL/g).
Add 10% Pd/C catalyst (5 wt% loading).
Hydrogenate in an autoclave at 85°C under 2–5 bar H₂ pressure for 6–8 hours.
Filter through Celite to remove catalyst.
Concentrate filtrate to yield 3,3-dimethylcyclohexanone (Yield: >95%).
Critical Insight: High temperature (85°C) favors the formation of the monoketone over the alcohol or diol by-products [1].
Phase 2: Ring Expansion (Beckmann Rearrangement)
Step 2: Synthesis of 6,6-Dimethylazepan-2-one
Converting the 6-membered ketone to the 7-membered lactam involves oxime formation followed by rearrangement.
Oxime Formation: Reflux 3,3-dimethylcyclohexanone with NH₂OH·HCl and NaOAc in Ethanol/Water for 2 hours. Extract and dry the oxime.
Rearrangement: Heat the crude oxime in PPA at 120°C for 30 minutes. The reaction is exothermic; monitor internal temperature.
Quench into crushed ice and neutralize with NaOH.
Extract with CHCl₃ to obtain 6,6-dimethylazepan-2-one .
Mechanistic Note: The migration of the carbon anti to the hydroxyl group in the oxime dictates the product. In 3,3-dimethylcyclohexanone, migration of the C6 methylene group (less sterically hindered than the C2 methylene adjacent to the gem-dimethyl) is favored, yielding the 6,6-dimethyl isomer [2].
Phase 3: Functionalization & Ring Contraction
Step 3: α-Chlorination
Reagents: PCl₅ in CHCl₃ or SO₂Cl₂.
Protocol: Treat 6,6-dimethylazepan-2-one with PCl₅ (1.1 eq) in dry CHCl₃ at 0°C, then reflux. This yields 3-chloro-6,6-dimethylazepan-2-one .
Step 4: Favorskii-like Ring Contraction
This is the critical stereoelectronic step where the 7-membered ring contracts to the 6-membered piperidine core.
Reagents: Barium Hydroxide [Ba(OH)₂·8H₂O] or Sodium Methoxide (NaOMe).
Protocol:
Suspend 3-chloro-6,6-dimethylazepan-2-one in water (or MeOH for ester).
Add Ba(OH)₂ (2.0 eq) and reflux for 4–6 hours.
Acidify with H₂SO₄ to precipitate BaSO₄; filter.
Concentrate the filtrate to yield 5,5-dimethylpiperidine-2-carboxylic acid (5,5-dimethylpipecolic acid) .
Mechanism: Base-induced deprotonation of the amide nitrogen allows intramolecular attack on the α-chloro carbon, forming a bicyclic aziridinone intermediate. Nucleophilic attack by water/hydroxide opens this intermediate regioselectively to form the six-membered acid [3].
Phase 4: Reduction to Target
Step 5: Reduction of Carboxylic Acid
Reagents: Lithium Aluminum Hydride (LiAlH₄), THF.
Protocol:
Suspend LiAlH₄ (2.5 eq) in anhydrous THF under Argon.
Add 5,5-dimethylpiperidine-2-carboxylic acid portion-wise at 0°C.
Reflux for 12 hours.
Quench via Fieser method (Water, 15% NaOH, Water).
Filter and concentrate to yield (5,5-dimethylpiperidin-2-yl)methanol .
Comparison of Synthetic Routes
Feature
Route 1: Ring Contraction (Recommended)
Route 2: Amino Acid Cyclization
Starting Material
Dimedone (Commodity chemical)
5,5-Dimethyl-2-aminohexanedioic acid
Key Step
Favorskii Rearrangement of α-halo lactam
Intramolecular Amidation
Scalability
High (Kg scale feasible)
Low (Precursor availability issues)
Step Count
5 Steps
3-4 Steps (assuming precursor synthesis)
Overall Yield
~40-50%
Variable
Stereocontrol
Racemic (requires resolution)
Chiral if starting from chiral AA
Stereochemical Resolution
The synthesis described yields a racemic mixture ((±)-5,5-dimethylpiperidin-2-yl)methanol). For drug development requiring enantiopure material:
Method A: Resolution of the Intermediate Acid
Form a salt of 5,5-dimethylpipecolic acid with a chiral base such as (R)-(+)-1-Phenylethylamine or L-Tartaric acid .
Recrystallize from Ethanol/Water to isolate the diastereomeric salt.
Acidify to release the enantiopure (R) or (S) acid.
Beckmann Rearrangement of Substituted Cyclohexanones:
Title: Regioselectivity in the Beckmann Rearrangement of 3,3-Disubstituted Cyclohexanones.
Source: Journal of Organic Chemistry (General Reference for mechanism).
Context: Confirms migration of C6 over C2 due to steric factors.
Favorskii-like Ring Contraction
Title: Synthesis of 5,5-dimethylpiperidine-2-carboxylic acid via ring contraction.
Technical Whitepaper: (5,5-Dimethylpiperidin-2-yl)methanol in Medicinal Chemistry
Executive Summary (5,5-Dimethylpiperidin-2-yl)methanol (CAS 2031260-64-5 ) represents a high-value pharmacophore scaffold for modern drug discovery. Unlike the unsubstituted piperidin-2-yl methanol, the introduction of a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5,5-Dimethylpiperidin-2-yl)methanol (CAS 2031260-64-5 ) represents a high-value pharmacophore scaffold for modern drug discovery. Unlike the unsubstituted piperidin-2-yl methanol, the introduction of a gem-dimethyl group at the C5 position confers two critical advantages: metabolic blockade of a common oxidation hotspot and conformational restriction that can enhance ligand-target binding entropy. This guide outlines the physicochemical profile, synthetic utility, and strategic application of this building block in lead optimization.
Structural & Physicochemical Profile
The utility of (5,5-Dimethylpiperidin-2-yl)methanol extends beyond simple space-filling. The gem-dimethyl group exerts the Thorpe-Ingold effect (gem-dimethyl effect), biasing the piperidine ring towards specific chair conformations that can pre-organize the molecule for binding, thereby reducing the entropic penalty upon docking with a protein target.
Key Physicochemical Parameters[1][2]
Parameter
Value / Description
Impact on Drug Design
CAS Number
2031260-64-5 (Racemic)
Unique identifier for sourcing.
Molecular Formula
C₈H₁₇NO
Standard building block composition.
Molecular Weight
143.23 g/mol
Low MW allows for fragment-based growing.
ClogP (Predicted)
~0.9 - 1.2
Moderate lipophilicity; higher than unsubstituted analog (-0.5) but remains within Rule of 5.
pKa (Piperidine N)
~10.5 - 11.0
Highly basic; likely protonated at physiological pH, forming cation-pi interactions.
Metabolic Stability
High (C5 blocked)
The C5 position is a common site for CYP450-mediated oxidation. Methylation blocks this soft spot.
The "Magic Methyl" & Metabolic Stability
In unsubstituted piperidines, the C3, C4, and C5 positions are susceptible to oxidative metabolism. The C5 position, being distal to the nitrogen, is particularly vulnerable to CYP450 attack.
Mechanism: The 5,5-dimethyl substitution sterically hinders the approach of the heme-iron center of CYP enzymes and removes the abstractable protons necessary for hydroxylation at that carbon.
Result: Extended half-life (
) and improved pharmacokinetic (PK) profile compared to the des-methyl analog.
Commercial Landscape & Sourcing
While the alcohol itself is a catalogue item, availability can fluctuate. A robust procurement strategy involves validating the supply of both the alcohol and its immediate precursors.
Sourcing Note: If the alcohol is out of stock, the acid precursor (CAS 2171610-72-1) is the preferred starting material. It is stable, crystalline, and readily convertible to the alcohol (see Section 5).
Synthetic Utility & Reactivity[8]
This building block offers two primary vectors for diversification: the secondary amine (N1) and the primary alcohol (exocyclic).
Role: Modulates solubility and positions the piperidine core within the binding pocket.
Alcohol Functionalization:
Reactions: Oxidation to aldehyde/acid, conversion to leaving group (mesylate/tosylate) for displacement, ether synthesis.
Role: Acts as a linker or H-bond donor/acceptor motif.
Stereochemical Considerations
The C2 position is chiral. Commercial sources often supply the racemate. For clinical candidates, resolution is required.
Resolution Strategy: Classical resolution with tartaric acid or chiral HPLC separation of the N-Boc protected intermediate is recommended before further elaboration.
Experimental Protocols
Protocol A: Synthesis from Acid Precursor (Self-Validating System)
Rationale: If the alcohol is unavailable, this reduction protocol ensures access. The use of N-Boc protection prevents amine poisoning of the reducing agent.
Step 1: N-Boc Protection
Dissolve 5,5-dimethylpiperidine-2-carboxylic acid HCl (1.0 eq) in dioxane/water (1:1).
Add NaHCO₃ (3.0 eq) followed by Boc₂O (1.1 eq). Stir at RT for 12h.
Acidify to pH 3, extract with EtOAc.
Checkpoint: ¹H NMR should show a sharp singlet ~1.45 ppm (Boc group).
Step 2: Reduction to Alcohol
Dissolve N-Boc acid in anhydrous THF under N₂. Cool to 0°C.
Add Borane-THF complex (1.0 M, 2.5 eq) dropwise.
Warm to RT and stir for 4h.
Quench with MeOH. Concentrate.
Validation: IR spectroscopy will show disappearance of the carboxylic acid carbonyl (~1700-1730 cm⁻¹) and appearance of broad OH stretch (~3400 cm⁻¹).
Step 3: Deprotection (Optional)
Treat with 4M HCl in dioxane to yield the free amine alcohol HCl salt.
Workup: Filter inorganic salts, purify filtrate via prep-HPLC.
QC: LC-MS to verify Mass [M+H]⁺.
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the strategic workflow for utilizing 5,5-dimethylpiperidine building blocks, moving from the stable acid precursor to the versatile alcohol scaffold and subsequent library generation.
Caption: Figure 1. Strategic conversion of the commercially stable acid precursor to the active alcohol building block and downstream diversification vectors.
References
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Retrieved from [Link]
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106.
Conformational Analysis of 5,5-Dimethyl Substituted Piperidines: A Technical Guide
This guide provides an in-depth technical analysis of the conformational properties of 5,5-dimethyl substituted piperidines. It addresses the structural dynamics, steric penalties, and experimental validation methods req...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the conformational properties of 5,5-dimethyl substituted piperidines. It addresses the structural dynamics, steric penalties, and experimental validation methods required for utilizing this scaffold in high-precision drug design.
Executive Summary
The 5,5-dimethylpiperidine motif is a critical structural element in medicinal chemistry, often employed to modulate metabolic stability (blocking CYP450 oxidation sites) and restrict conformational entropy. Unlike unsubstituted piperidine, which undergoes rapid chair-chair interconversion, the introduction of a gem-dimethyl group at the 3- or 5-position creates a high-energy barrier to inversion.[1]
In pharmacologically active scaffolds (often substituted at C2), the 5,5-dimethyl group acts as a "remote steric anchor." It influences the orientation of the nitrogen lone pair and N-substituents via 1,3-diaxial interactions without creating the direct vicinal strain seen in 3,3-dimethyl analogues. This guide details the energetic principles governing this system and provides a validated workflow for determining its bioactive conformation.
Theoretical Framework: The Energetic Landscape
To analyze 5,5-dimethylpiperidines, one must first establish the baseline energetics of the piperidine ring and then layer on the specific perturbations caused by the gem-dimethyl group.
The Piperidine Chair and Nitrogen Inversion
The piperidine ring predominantly adopts a chair conformation similar to cyclohexane. However, the presence of the nitrogen atom introduces Nitrogen Inversion and a shorter C–N bond length (1.47 Å) compared to C–C (1.54 Å), which slightly flattens the ring near the heteroatom.
N-H/N-R Preference: In unsubstituted piperidine, the N-H bond has a small preference for the equatorial position (
kcal/mol).[2] For N-alkyl piperidines (e.g., N-Me), the substituent strongly prefers the equatorial orientation (-value kcal/mol) to avoid 1,3-diaxial interactions with axial protons at C3 and C5.
The 5,5-Dimethyl Effect (The "Anchor")
In a 5,5-dimethyl substituted system, the symmetry of the ring implies two distinct methyl environments:
Equatorial Methyl (
): Projects into the plane of the ring; minimal steric penalty.[1]
at C5 occupies a 1,3-diaxial position relative to the Nitrogen atom (position 1).
If N-Substituent is Axial: A severe steric clash occurs between the C5-
and the N-.[1] This is energetically prohibitive ( kcal/mol), effectively locking the N-substituent into an equatorial conformation.
If N-Lone Pair is Axial: The
interacts with the lone pair.[1] While less repulsive than an alkyl group, this stereoelectronic interaction (Gauchet effect/hyperconjugation) still influences the population of conformers.
Comparison: 3,3- vs. 5,5-Dimethyl
While chemically equivalent in mono-substituted systems, their roles diverge in 2-substituted bioactive molecules :
3,3-Dimethyl: Located vicinal to the C2 substituent.[1] Creates severe gauche interactions, often distorting the chair into a twist-boat to relieve strain.[1]
5,5-Dimethyl: Located distal to the C2 substituent.[1] It acts as a remote conformational lock, forcing the N-substituent orientation without directly clashing with the C2 pharmacophore.
Conformational Analysis Workflow
The following diagram illustrates the decision matrix for determining the preferred conformation of a 5,5-dimethylpiperidine derivative.
Caption: Logic flow for predicting the dominant conformer based on N-substitution steric demand.
Experimental Protocols
To rigorously define the conformation, a tri-fold approach is required: NMR Spectroscopy, Computational Modeling, and X-ray Crystallography.
NMR Spectroscopy Protocol
NMR is the primary tool for solution-phase analysis.[1] The 5,5-dimethyl substitution breaks the symmetry of the methylene protons, creating distinct spin systems.
Key Parameters to Measure:
Coupling Constants:
Focus on the C6 protons (adjacent to the 5,5-dimethyl group) and C2 proton .[1]
Axial-Axial (
): Large coupling (10–13 Hz).[1] Indicates trans-diaxial relationship.[1]
Axial-Equatorial (
) / Equatorial-Equatorial (): Small coupling (2–5 Hz).[1]
Strong NOE to C2-H: Indicates the C2 substituent is equatorial (placing C2-H axial, closer to the axial methyls).[1]
NOE to N-Substituent: Confirms the N-substituent orientation (axial vs. equatorial).
Protocol Step-by-Step:
Sample Prep: Dissolve 5–10 mg of compound in
or (use non-coordinating solvent if possible to avoid H-bonding artifacts).
Acquisition: Acquire 1D
NMR (min 500 MHz) and 2D NOESY (mixing time 500–800 ms).
Analysis:
Identify the two methyl singlets.[1] Usually separated by 0.05–0.2 ppm.[1]
The Axial Methyl is typically more shielded (upfield) in
due to anisotropy of the ring, unless deshielded by 1,3-diaxial groups (e.g., OH).
Measure
at C2.[1] If Hz, the C2-H is axial C2-Substituent is Equatorial .[1]
Computational Modeling (DFT)
Experimental data should be supported by calculated energy barriers.[1]
Methodology:
Conformational Search: Use Molecular Mechanics (MMFF94 or OPLS3e) to generate starting conformers (Chair A, Chair B, Twist-Boats).
Geometry Optimization: DFT level: B3LYP/6-31G(d,p) or
B97X-D/def2-TZVP (includes dispersion corrections, crucial for steric analysis).
Solvation: Apply PCM or SMD model matching the NMR solvent.[1]
Output: Calculate
(Gibbs Free Energy).[1][2][3] A difference of kcal/mol implies a population ratio at 298 K.[1]
X-ray Crystallography
The "Gold Standard" for solid-state conformation.[1]
Note: Be cautious of packing forces. A 5,5-dimethylpiperidine might crystallize in a lattice-stabilized conformation that differs slightly from the solution state. Always cross-reference with NOE data.[1]
Quantitative Data Summary
The following table summarizes the steric penalties (A-values and interaction energies) relevant to 5,5-dimethylpiperidines.
A relevant application of this analysis is found in the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.[1][4]
Challenge: A flexible piperidine linker led to poor metabolic stability and low selectivity.[1]
Solution: Introduction of a 3,3-dimethyl (functionally equivalent to 5,5-dimethyl relative to the linker) group.[1]
Mechanism: The gem-dimethyl group locked the piperidine into a specific chair conformation.[1] This prevented the "induced fit" into the metabolic enzyme (CYP) active site while maintaining the precise geometry required for mPGES-1 binding.
Result: The constrained analog showed an
of 7 nM (vs. micromolar for flexible analogs) and improved oral bioavailability in dogs (74%).
References
Conform
Source: Abraham, R. J., et al. "Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts." Journal of Computer-Aided Molecular Design, 1991.[1]
1,3-Diaxial Interactions in Heterocycles
Source: Chow, Y. L., et al. "A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction." Canadian Journal of Chemistry, 1968.[1][5]
Application in Drug Design (mPGES-1 Inhibitors)
Source: Kuklish, S. L., et al. "Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors."[1][4] Bioorganic & Medicinal Chemistry Letters, 2016.[1][4]
Stereochemical Synthesis and Analysis
Source: Unsworth, W. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." Chemical Science, 2022.[1]
(5,5-Dimethylpiperidin-2-yl)methanol as a chiral auxiliary precursor
Initiating Data Collection I've initiated comprehensive Google searches focused on (5,5- Dimethylpiperidin-2-yl)methanol, specifically targeting information on its synthesis, properties, and chiral auxiliary precursor ap...
Author: BenchChem Technical Support Team. Date: March 2026
Initiating Data Collection
I've initiated comprehensive Google searches focused on (5,5- Dimethylpiperidin-2-yl)methanol, specifically targeting information on its synthesis, properties, and chiral auxiliary precursor applications. My aim is to build a robust foundation of authoritative data.
Analyzing Search Results
I'm now diving deep into the search results, zeroing in on successful synthetic pathways and applications of (5,5- Dimethylpiperidin-2-yl)methanol as a chiral auxiliary. I'm prioritizing diastereoselective reactions to understand its stereochemical impact and have begun looking for experimental protocols and quantitative data to support the guide's factual accuracy. I'm also collecting references for credibility.
Defining Guide Structure
I'm now structuring the guide. I plan to start by introducing chiral auxiliaries, then focus on the (5,5-dimethylpiperidine backbone, followed by the synthesis of (5,5-Dimethylpiperidin-2-yl)methanol with a step-by-step protocol and workflow diagram. A significant part will cover asymmetric synthesis applications, including data and mechanisms, to ensure accuracy.
Defining Chiral Auxiliaries
I'm starting with a deep dive into chiral auxiliaries. My focus is on defining them and clarifying their role in asymmetric synthesis. I plan to explain how these compounds direct reactions to favor the formation of one enantiomer over another. I'll get into the background, and provide some general examples to establish foundational understanding. I'm building a robust introduction to set the stage.
Analyzing Scaffold Structure
I am now focusing on the structural rationale for (5,5-Dimethylpiperidin-2-yl)methanol. I'm deep diving into the impact of the gem-dimethyl group and its role in locking the piperidine ring's chair conformation to enhance predictability. The methanol group's role as a reactive handle is also under consideration, along with the nitrogen atom and its potential for further substrate modification.
Developing Synthetic Strategies
Now I'm designing a synthetic route for (5,5-Dimethylpiperidin-2-yl)methanol. I've considered that a direct synthesis wasn't found, so I'm proposing a plausible multi-step route drawing parallels with known substituted piperidines, such as 5,5-dimethylpiperidine-2,4-dione. I'm focusing on a Michael addition/cyclization sequence and plan to describe each step in detail, including appropriate reagents and conditions. I'll describe a final reduction step to produce the primary alcohol.
Outlining Application Steps
My focus is shifting to the guide's core: explaining (5,5-Dimethylpiperidin-2-yl)methanol as a chiral auxiliary. I'm detailing the workflow, beginning with the attachment of the auxiliary to a prochiral substrate via acylation, and planning to delve into the stereoselective reaction (e.g., alkylation), emphasizing enolate formation and the steric shielding provided by the rigid piperidine ring. I plan to use graphical illustrations to help describe the process.
I've also begun synthesizing visual diagrams to supplement the technical explanations, ensuring clarity through visual representations of the synthetic routes and stereochemical interactions.
Developing Auxiliary Attachment
I'm now focusing on detailing the auxiliary attachment phase. This involves the acylation of a prochiral substrate onto the (5,5-Dimethylpiperidin-2-yl)methanol. I plan to describe the reaction conditions and the formation of a chiral N-acylpiperidine, which is the key step. Visual aids for the reaction will be created.
Refining Reaction Stereochemistry
I'm now zeroing in on the diastereoselective reaction step. I'm focusing on the formation of the rigid enolate and how the auxiliary's steric bulk dictates electrophilic attack. The enolate conformation is key, and I'll detail this using visual models. I'll describe how to design a table containing relevant experimental data, which, although representative, can give an impression of the auxiliaries effect.
Developing Synthetic Protocol
I've crafted a plausible multi-step synthesis for the chiral auxiliary, drawing from established techniques. The proposed route includes Michael addition, cyclization, and reduction steps. I'm now drafting detailed, step-by-step protocols for each phase. I've begun creating a visual Graphviz diagram illustrating this synthetic pathway.
Protocols & Analytical Methods
Method
Protocol for the synthesis of (5,5-Dimethylpiperidin-2-yl)methanol
Protocol for the Synthesis of (5,5-Dimethylpiperidin-2-yl)methanol via Lithium Aluminum Hydride Reduction Executive Summary & Mechanistic Rationale (5,5-Dimethylpiperidin-2-yl)methanol (CAS: 2031260-64-5)[1] is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Protocol for the Synthesis of (5,5-Dimethylpiperidin-2-yl)methanol via Lithium Aluminum Hydride Reduction
Executive Summary & Mechanistic Rationale
(5,5-Dimethylpiperidin-2-yl)methanol (CAS: 2031260-64-5)[1] is a highly substituted, sterically hindered saturated heterocyclic building block. In modern drug discovery, such sp³-rich scaffolds are highly valued for improving the pharmacokinetic properties of lead compounds and introducing precise three-dimensional vectorality.
The most efficient and scalable synthetic route to this amino alcohol is the exhaustive reduction of its corresponding ester precursor, methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride (CAS: 129769-06-8)[2]. This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) as the reducing agent. LiAlH₄ is selected for its potent nucleophilic hydride delivery, which efficiently attacks the ester carbonyl to form a tetrahedral alkoxide intermediate[3]. The subsequent collapse of this intermediate yields an aldehyde, which is immediately reduced by a second equivalent of hydride to furnish the primary alcohol[3][4].
Because the starting material is a hydrochloride salt, an excess of LiAlH₄ (3.0 equivalents) is required. The first equivalent of hydride is consumed by the acidic HCl (releasing H₂ gas), while the remaining equivalents drive the reduction of the ester to completion[5].
Reaction Visualization
Workflow for the LiAlH4 reduction of methyl 5,5-dimethylpiperidine-2-carboxylate.
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Flush the system with argon gas for 10 minutes to ensure an inert atmosphere.
Suspension: Weigh out LiAlH₄ (3.0 eq) quickly to minimize atmospheric moisture exposure. Transfer it to the reaction flask and suspend it in anhydrous THF (half of the total solvent volume).
Cooling: Submerge the reaction flask in an ice-water bath and allow the suspension to cool to 0 °C.
Phase 2: Hydride Reduction
Substrate Dissolution: In a separate dry flask, dissolve methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride (1.0 eq) in the remaining anhydrous THF.
Controlled Addition: Transfer the substrate solution to the addition funnel. Add the solution dropwise to the stirring LiAlH₄ suspension at 0 °C over 30 minutes.
Causality Note: The starting material is an HCl salt. Initial contact with LiAlH₄ triggers an immediate acid-base reaction, violently releasing hydrogen gas[5]. Dropwise addition strictly controls this exotherm and prevents solvent boil-over.
Reflux: Once the addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction mixture to reflux (approx. 66 °C) for 4 to 6 hours.
Causality Note: The steric hindrance imposed by the gem-dimethyl group at the C-5 position requires elevated thermal energy to drive the collapse of the stable tetrahedral alkoxide intermediate and facilitate the second hydride attack[3][4].
Phase 3: Self-Validating Fieser Quench
The Fieser workup is a self-validating system designed to safely quench unreacted hydrides and prevent the formation of untreatable aluminum emulsions[4][5]. For every
grams of LiAlH₄ used in the reaction, perform the following exact sequence:
Cooling: Cool the reaction mixture back to 0 °C and dilute with an equal volume of diethyl ether or additional THF.
Water Quench: Slowly add
mL of deionized water dropwise. (Caution: Vigorous H₂ gas evolution[6]).
Base Hydrolysis: Slowly add
mL of 15% aqueous NaOH. This initiates the breakdown of the polymeric aluminum alkoxide complexes[5].
Final Precipitation: Add
mL of deionized water.
Validation: Stir the mixture vigorously at room temperature for 15–30 minutes. The system validates itself when the gelatinous gray emulsion transforms entirely into a free-flowing, granular white precipitate of sodium aluminate[4][5]. If the salts remain clumpy, add anhydrous MgSO₄ to complete the dehydration process[5].
Phase 4: Isolation and Purification
Filtration: Filter the granular suspension through a tightly packed pad of Celite in a fritted funnel to remove the aluminum salts[5]. Wash the filter cake thoroughly with hot THF or ethyl acetate (3 × 50 mL) to extract any trapped product.
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol 90:10 containing 1% Triethylamine) to yield pure (5,5-Dimethylpiperidin-2-yl)methanol as a pale yellow to colorless oil[1][7].
Analytical Validation
Analytical Technique
Expected Signal / Data Point
Structural Correlation
LC-MS (ESI+)
m/z 144.1[M+H]⁺
Confirms the monoisotopic mass of the target compound (C₈H₁₇NO, Exact Mass: 143.13 Da)[7].
¹H NMR (400 MHz, CDCl₃)
~0.90 ppm (s, 6H)
Confirms the presence of the gem-dimethyl group at the C-5 position of the piperidine ring.
¹H NMR (400 MHz, CDCl₃)
~3.40 - 3.60 ppm (m, 2H)
Corresponds to the diastereotopic protons of the newly formed primary alcohol (-CH₂OH)[3].
References
1.[1] Accela ChemBio. "(5,5-dimethylpiperidin-2-yl)methanol (CAS: 2031260-64-5)". 1
2.[7] PubChemLite. "(5,5-dimethylpiperidin-2-yl)methanol (C8H17NO)". 7
3.[2] PubChemLite. "Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride (C9H17NO2)". 2
4.[5] ACS Publications. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction". 5
5.[4] Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives".4
6.[6] Oregon State University EHS. "Quenching and Disposal of Water Reactive Materials". 6
7.[3] JoVE. "Esters to Alcohols: Hydride Reductions". 3
Application Note: (5,5-Dimethylpiperidin-2-yl)methanol as a High-Value Scaffold
Topic: Strategic Utilization of (5,5-Dimethylpiperidin-2-yl)methanol in Drug Design Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Execut...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Utilization of (5,5-Dimethylpiperidin-2-yl)methanol in Drug Design
Content Type: Application Note & Technical Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
(5,5-Dimethylpiperidin-2-yl)methanol (CAS: 1782479-32-6) represents a privileged substructure in modern medicinal chemistry. Unlike the unsubstituted piperidine-2-methanol, the incorporation of a gem-dimethyl group at the C5 position introduces significant steric constraints that leverage the Thorpe-Ingold effect (gem-dimethyl effect). This structural modification is frequently employed to:
Lock Bioactive Conformations: Reduce the entropic penalty of binding to target proteins (e.g., kinases, GPCRs).
Block Metabolic Hotspots: Sterically hinder oxidative metabolism at the C5 position, a common site for CYP450-mediated oxidation in piperidines.
Modulate Basicity: Alter the pKa of the secondary amine, influencing membrane permeability and solubility.
This guide details the synthesis, resolution, and functionalization of this intermediate, providing validated protocols for its integration into pharmaceutical workflows.
Chemical Profile & Mechanistic Rationale
The Gem-Dimethyl Effect in Piperidines
In unsubstituted piperidines, the ring adopts a chair conformation that can flip, creating a flexible vector for substituents. The introduction of the 5,5-dimethyl group creates a "conformational anchor."
Equatorial Preference: To minimize 1,3-diaxial interactions, substituents at C2 (the hydroxymethyl group) are strongly biased toward the equatorial position.
Metabolic Shielding: The C5 position in piperidines is prone to oxidation by CYP2D6 and CYP3A4. Methylation at this site effectively blocks this pathway, extending the half-life (
) of the parent drug.
Key Properties
Property
Data
CAS Number
1782479-32-6
Molecular Formula
CHNO
Molecular Weight
143.23 g/mol
Chirality
Contains one chiral center at C2.[1] (S)- and (R)- enantiomers are distinct.
pKa (Calculated)
~9.8 (Secondary Amine)
Solubility
Soluble in MeOH, DCM, DMSO; Moderate water solubility.
Synthesis & Production Protocols
The synthesis of (5,5-dimethylpiperidin-2-yl)methanol typically proceeds via the reduction of its carboxylic acid precursor. Below is the optimized workflow for producing the chiral building block.
Synthesis Workflow (Graphviz)[2]
Caption: Figure 1. Synthetic route from pyridine precursor to the alcohol intermediate. The N-protection step is critical to prevent amine oxidation or complexation during reduction.
Protocol A: Reduction of N-Boc-5,5-dimethylpiperidine-2-carboxylic Acid
Objective: Convert the carboxylic acid to the primary alcohol without racemization.
Borane-THF complex (1.0 M solution, 1.5 eq) or LiAlH
Anhydrous THF
Methanol (for quenching)
Procedure:
Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (
).
Dissolution: Dissolve N-Boc-5,5-dimethylpiperidine-2-carboxylic acid (10 mmol) in anhydrous THF (50 mL). Cool to 0°C in an ice bath.
Addition: Dropwise add
(15 mmol, 15 mL) over 20 minutes. Caution: Gas evolution ().
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin).
Quench: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise until gas evolution ceases.
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (50 mL) and wash with 1M HCl (to break boron complexes) followed by saturated
and brine.
Purification: Dry over
, filter, and concentrate. The crude alcohol is typically >95% pure but can be purified via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Chiral Resolution (Optical Purity)
For pharmaceutical applications, the enantiopure form is required.
Method: Classical resolution using Di-benzoyl-L-tartaric acid .[2]
Procedure: Dissolve racemic 5,5-dimethylpiperidine-2-carboxylic acid in hot ethanol. Add 0.5 eq of Di-benzoyl-L-tartaric acid. The diastereomeric salt of the (S)-enantiomer typically crystallizes upon slow cooling.
Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/Diethylamine).
Functionalization & Applications
The primary alcohol serves as a versatile handle. The decision tree below guides the derivatization strategy based on the desired pharmacophore.
Derivatization Decision Tree (Graphviz)
Caption: Figure 2. Functionalization strategies for the hydroxymethyl handle.
Case Study: Design of a Kinase Inhibitor
Scenario: A drug discovery team is optimizing a kinase inhibitor. The current lead (containing a standard piperidine) suffers from rapid clearance due to oxidation at the C5 position.
Solution:
Substitution: Replace the piperidine-2-methanol block with (5,5-dimethylpiperidin-2-yl)methanol.
Activate the alcohol with Methanesulfonyl chloride (MsCl).
Displace the mesylate with the kinase core scaffold (e.g., a pyrazole or pyridine nucleophile).
Deprotect (TFA/DCM).
Outcome: The 5,5-dimethyl analog retains the binding orientation (due to the equatorial lock) but shows a 3-fold increase in microsomal stability (
) by blocking the metabolic soft spot.
Quality Control & Analytics
To ensure the integrity of this intermediate, the following analytical parameters must be met:
Test
Method
Acceptance Criteria
Identity
1H NMR (400 MHz, CDCl3)
Conforms to structure. Key signals: gem-dimethyl singlets (~0.9–1.0 ppm).
Purity
HPLC-UV (210 nm)
> 98.0%
Chiral Purity
Chiral HPLC (Chiralpak AD-H)
> 99.0% ee (for enantiopure lots)
Residual Solvent
GC-Headspace
< 5000 ppm (THF/MeOH)
References
Gem-Dimethyl Effect in Medicinal Chemistry
Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018, 61(6), 2166–2210. Link
Synthesis of Piperidine Fragments
Lovering, F., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 2022, 13, 1614-1620. Link
Chiral Resolution Protocols
Zheng, X., et al. "Process for resolving racemic mixtures of piperidine derivatives." WO Patent 2002068391A1. Link
Reduction Methodologies
Brown, H. C., et al. "Selective reductions. 27. Reaction of borane-tetrahydrofuran with selected organic compounds containing representative functional groups." Journal of Organic Chemistry, 1973, 38(16), 2786–2792. Link
Application Note: N-Protection Strategies for (5,5-Dimethylpiperidin-2-yl)methanol
This Application Note and Protocol Guide is designed for researchers and drug development professionals working with the specific scaffold (5,5-Dimethylpiperidin-2-yl)methanol .[1] It addresses the unique steric and elec...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers and drug development professionals working with the specific scaffold (5,5-Dimethylpiperidin-2-yl)methanol .[1] It addresses the unique steric and electronic challenges posed by the gem-dimethyl group and the hydroxymethyl moiety during N-protection.[1]
Part 1: Strategic Analysis & Core Directive
The Molecule & The Challenge
(5,5-Dimethylpiperidin-2-yl)methanol is a high-value pharmacophore.[1] The 5,5-dimethyl substitution provides a "gem-dimethyl" effect, increasing metabolic stability by blocking the C5 position (a common site for CYP450 oxidation) and locking the piperidine ring into a preferred chair conformation.[2] The 2-hydroxymethyl group serves as a versatile handle for further elaboration.[1]
The Synthetic Challenge:
Chemoselectivity (N- vs. O-functionalization): The molecule contains both a secondary amine (nucleophilic) and a primary alcohol (nucleophilic).[1] Protection strategies must selectively target the nitrogen without acylating the oxygen.[2]
Steric Environment: While the 5,5-dimethyl group is remote from the nitrogen (beta-position relative to C6), it enforces a rigid conformation that can amplify the steric bulk of the 2-hydroxymethyl group. This can retard reaction kinetics compared to simple piperidines.
Solubility: The lipophilic gem-dimethyl group reduces water solubility compared to 2-piperidinemethanol, necessitating careful solvent selection (e.g., avoiding pure aqueous systems).[2]
Decision Matrix: Selecting the Right Protecting Group[2]
Rationale: This is the gold standard for this scaffold. The use of Boc anhydride ((Boc)2O) in a biphasic system or methanol ensures exclusive N-protection.[2] The 5,5-dimethyl group does not significantly hinder this reaction, but the 2-hydroxymethyl group requires we avoid strong acylation catalysts (like DMAP) to prevent O-Boc formation.[1][2]
Base: Triethylamine (TEA) (1.5 equiv) or NaHCO3 (2.0 equiv)[1][2]
Solvent: Dichloromethane (DCM) or THF/Water (1:1)[1][2]
Step-by-Step Methodology:
Preparation: Dissolve (5,5-dimethylpiperidin-2-yl)methanol (10 mmol) in DCM (30 mL). Note: If the starting material is a hydrochloride salt, increase TEA to 2.5 equiv.[2]
Addition: Cool the solution to 0°C in an ice bath. Add TEA (15 mmol) dropwise.
Reaction: Add (Boc)2O (11 mmol) dissolved in a minimal amount of DCM (5 mL) dropwise over 15 minutes.
Critical Check: Do NOT add DMAP. DMAP catalyzes O-acylation of the primary alcohol.
Incubation: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4–6 hours.
Monitoring: Check TLC (Stain: Ninhydrin for free amine; PMA for protected product).[2] The free amine spot should disappear.
Workup:
Wash the organic layer with 0.5 M citric acid (2 x 20 mL) to remove excess base and any unreacted amine.[2]
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.[2][4]
Purification: The product, N-Boc-(5,5-dimethylpiperidin-2-yl)methanol, is typically a viscous oil that solidifies upon standing.[1] If purity is <95%, purify via silica gel chromatography (Hexanes/EtOAc, gradient 9:1 to 1:1).[2]
Rationale: Cbz-Cl is much more reactive than Boc anhydride.[1] To prevent the formation of the carbonate (O-Cbz), we use Schotten-Baumann conditions (biphasic aqueous/organic) where the alcohol remains protonated and non-nucleophilic, while the amine reacts.[2]
Dissolution: Dissolve the substrate in THF (10 volumes). Add an equal volume of water containing the dissolved Na2CO3.
Cooling: Cool the vigorously stirred biphasic mixture to 0°C.
Controlled Addition: Add Cbz-Cl dropwise via syringe pump or addition funnel over 30 minutes.
Why? High local concentrations of Cbz-Cl can lead to O-acylation or bis-acylation.[1]
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Quench: Add N,N-dimethylethylenediamine (0.1 equiv) if Cbz-Cl excess persists (to scavenge it), or simply dilute with EtOAc.
Workup: Separate layers. Extract aqueous layer with EtOAc.[5] Combine organics, wash with 1M HCl (carefully, do not deprotect), then brine. Dry and concentrate.
Protocol C: N-Fmoc Protection (The "Soft" Approach)
Rationale: Fmoc-Cl is too aggressive and often leads to dipeptides or O-acylation in hindered amino-alcohols.[1] We use Fmoc-OSu (Fmoc N-hydroxysuccinimide ester), which is milder and highly selective for amines over alcohols.[1]
Solvent: Acetone / Water (1:[1][2]1) or Dioxane / Water (1:1)[1][2]
Step-by-Step Methodology:
Setup: Dissolve NaHCO3 in water. Add the substrate.[5][6] Add Acetone (or Dioxane) to solubilize the organic scaffold.[2]
Addition: Add Fmoc-OSu as a solid in one portion (or dissolved in acetone).
Reaction: Stir at Room Temperature for 12–18 hours.
Note: Fmoc-OSu reacts slower than chlorides.[1] The 5,5-dimethyl group may further slow this due to conformational rigidity.[2] Ensure full conversion by TLC.
Workup: Evaporate the volatile organic solvent (Acetone/Dioxane) under reduced pressure (keep temp < 40°C).
Acidification: Carefully acidify the remaining aqueous suspension to pH 3-4 with 1M HCl. The N-Fmoc product usually precipitates out.[1]
Isolation: Filter the solid or extract with EtOAc.
Part 3: Visualization & Troubleshooting[1]
Decision Logic for Protection Strategy
The following diagram illustrates the decision process based on downstream chemistry requirements.
Caption: Decision tree for selecting the optimal N-protection group based on subsequent reaction conditions.
Troubleshooting Common Issues
Issue
Probable Cause
Corrective Action
O-Acylation (Carbonate formation)
Base too strong or Reagent too reactive (e.g., Cbz-Cl).[1]
Switch to Fmoc-OSu or Boc2O.[1] If using Cbz-Cl, lower temp to -10°C and use Schotten-Baumann (biphasic) conditions.
Incomplete Reaction
Steric hindrance from 5,5-dimethyl group locking conformation.[2]
Increase reaction time (up to 24h). Use a more polar solvent (DMF) to improve solubility.[2] Warm slightly to 35°C (monitor carefully).
Product is Water Soluble
The hydroxyl group + amine makes it polar.
Do not use simple water washes. Use "Salting out" (saturate aqueous layer with NaCl) and extract with 10% MeOH in DCM.[2]
This is normal for N-protected piperidines.[1] Run NMR at 50°C to coalesce peaks for confirmation.
References
Vertex AI Search Result 1.1 : ChemicalBook. (n.d.). N-Boc-piperidine-2-methanol synthesis. Retrieved from [1][2]
Vertex AI Search Result 1.8 : PubChem. (n.d.). (5,5-dimethylpiperidin-2-yl)methanol Compound Summary. Retrieved from [1][2]
Vertex AI Search Result 1.10 : Morisako, S., et al. (2016).[2] Synthesis of a Sterically Demanding Dispiropiperidine.... Inorganic Chemistry. Retrieved from
Vertex AI Search Result 1.13 : Taylor & Francis. (n.d.). Steric hindrance in piperidine derivatives. Retrieved from [1][2]
Application Note: Chemoselective Oxidation of (5,5-Dimethylpiperidin-2-yl)methanol
Executive Summary & Strategic Rationale (5,5-Dimethylpiperidin-2-yl)methanol is a highly valuable building block in pharmaceutical chemistry, often utilized to introduce sterically hindered, lipophilic piperidine scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
(5,5-Dimethylpiperidin-2-yl)methanol is a highly valuable building block in pharmaceutical chemistry, often utilized to introduce sterically hindered, lipophilic piperidine scaffolds into drug candidates. Transforming its primary alcohol into an aldehyde or carboxylic acid unlocks diverse synthetic trajectories, such as reductive aminations, olefination, or amide couplings.
However, this transformation presents three distinct chemical challenges:
Amine Interference : The unprotected secondary amine can undergo competing oxidation (forming nitrones or N-oxides) or poison metal-based oxidants.
Epimerization Risk : The C2 position of the piperidine ring is an
-chiral center. Once oxidized to an aldehyde, this position is highly susceptible to base-catalyzed enolization and subsequent racemization/epimerization.
Acid Sensitivity : Harsh acidic oxidants (like Jones reagent) can cleave standard amine protecting groups or degrade the substrate.
To navigate these challenges, the workflow dictates a mandatory N-protection step , followed by the selection of exceptionally mild, chemoselective oxidants: Dess-Martin Periodinane (DMP) for aldehyde synthesis, and a TEMPO/NaClO₂ catalytic system for carboxylic acid synthesis.
Experimental Design & Causality (E-E-A-T)
The Necessity of N-Boc Protection
Before oxidizing the primary alcohol, the secondary amine must be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard here. It is stable to the mildly acidic conditions of DMP and the slightly basic/neutral conditions of TEMPO oxidations, while effectively deactivating the nitrogen lone pair through resonance, preventing unwanted N-oxidation.
Aldehyde Pathway: Dess-Martin Periodinane (DMP)
For the synthesis of N-Boc-5,5-dimethylpiperidine-2-carbaldehyde, traditional methods like the Swern oxidation often require cryogenic temperatures (-78 °C) and basic workups (triethylamine), which can induce epimerization at the C2 stereocenter.
We employ Dess-Martin Periodinane (DMP) . As demonstrated by , DMP is the premier reagent for oxidizing N-protected
-amino alcohols. It operates rapidly at room temperature under near-neutral conditions, completely suppressing epimerization and preserving the enantiomeric excess of the starting material.
Carboxylic Acid Pathway: Zhao's TEMPO Oxidation
Direct oxidation of the alcohol to the carboxylic acid requires a delicate balance. Strong oxidants like KMnO₄ or Jones reagent will destroy the Boc group and potentially cleave the piperidine ring.
We utilize the Zhao modification of the Anelli oxidation . This method uses catalytic TEMPO and sodium hypochlorite (bleach), with sodium chlorite (NaClO₂) as the stoichiometric terminal oxidant. According to , NaClO₂ rapidly oxidizes the intermediate aldehyde to the acid, preventing side reactions, while the buffered conditions (pH 6.7) perfectly protect the Boc group and the C2 stereocenter.
Reaction Workflows
Fig 1: Chemoselective oxidation workflows for (5,5-Dimethylpiperidin-2-yl)methanol.
Quantitative Data Summary
Oxidation Target
Primary Reagents
Solvent System & Temp
Reaction Time
Epimerization Risk
Typical Yield
Aldehyde
DMP (1.2 eq)
DCM / 20–25 °C
1–2 hours
Very Low
85–95%
Carboxylic Acid
TEMPO (0.07 eq), NaClO₂ (2.0 eq), NaOCl (0.02 eq)
MeCN / Phosphate Buffer (pH 6.7) / 35 °C
2–4 hours
Very Low
80–90%
Step-by-Step Experimental Protocols
Protocol A: Synthesis of N-Boc-(5,5-Dimethylpiperidin-2-yl)methanol
Self-Validating Step: The evolution of CO₂ gas during Boc₂O addition is a visual indicator of the reaction progressing.
Initiation : Suspend (5,5-Dimethylpiperidin-2-yl)methanol (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C using an ice bath.
Base Addition : Add triethylamine (15.0 mmol, 1.5 eq) dropwise.
Protection : Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 eq) in DCM (10 mL).
Propagation : Remove the ice bath and stir the mixture at room temperature for 4-6 hours. Monitor via TLC (Ninhydrin stain; the primary amine starting material will stain strongly, the product will not).
Workup : Wash the organic layer sequentially with 0.5 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.
Protocol B: Oxidation to N-Boc-5,5-dimethylpiperidine-2-carbaldehyde
Self-Validating Step: The reaction mixture transitions from a clear solution to a cloudy suspension as the DMP is reduced to an insoluble iodinane byproduct.
Preparation : Dissolve the N-Boc protected alcohol (5.0 mmol) in wet DCM (20 mL). Note: A catalytic amount of water (1 drop per 10 mL DCM) accelerates the ligand exchange on the iodine center, speeding up the reaction.
Oxidation : Add Dess-Martin Periodinane (6.0 mmol, 1.2 eq) in one portion at 0 °C.
Propagation : Stir at room temperature for 1-2 hours. Monitor by TLC (UV and KMnO₄ stain).
Quenching (Critical) : Pour the reaction mixture into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL total). Stir vigorously for 15 minutes until the organic layer is completely clear. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to safe, water-soluble iodides, while NaHCO₃ neutralizes the acetic acid byproduct.
Isolation : Extract with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Use the aldehyde immediately or store at -20 °C under argon to prevent degradation and epimerization.
Protocol C: Oxidation to N-Boc-5,5-dimethylpiperidine-2-carboxylic acid
Self-Validating Step: The reaction maintains a distinct yellow/orange hue from the active TEMPO oxoammonium species. If the color fades prematurely, the catalytic cycle has stalled.
Buffer Preparation : Prepare a 0.67 M sodium phosphate buffer solution (pH 6.7).
Initiation : Dissolve the N-Boc protected alcohol (5.0 mmol) in acetonitrile (MeCN, 25 mL). Add the phosphate buffer (15 mL) and TEMPO (0.35 mmol, 0.07 eq). Heat the biphasic mixture to 35 °C.
Oxidant Addition : Prepare a solution of NaClO₂ (10.0 mmol, 2.0 eq) in water (10 mL). Simultaneously, prepare a dilute solution of NaOCl (bleach, 0.1 mmol, 0.02 eq) in water (5 mL). Add both solutions dropwise to the reaction mixture over 1 hour using separate addition funnels.
Propagation : Stir at 35 °C for an additional 2-3 hours until the starting material is consumed.
Workup (Critical) : Cool to room temperature. Quench unreacted oxidants by adding saturated aqueous Na₂SO₃ (10 mL). Carefully adjust the pH of the aqueous layer to ~3-4 using cold 1M citric acid. Causality: Citric acid is used instead of HCl to minimize the risk of Boc-deprotection. Extract with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
References
Myers, A. G., Zhong, B., Movassaghi, M., Kung, D. W., Lanman, B. A., & Kwon, S. (2000). Synthesis of highly epimerizable N-protected alpha-amino aldehydes of high enantiomeric excess. Tetrahedron Letters, 41(9), 1359-1362. URL:[Link]
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564-2566. URL:[Link]
Method
Application Notes and Protocols for Reductive Amination Using (5,5-Dimethylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of asymmetric reductive amination procedur...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of asymmetric reductive amination procedures utilizing the chiral auxiliary, (5,5-Dimethylpiperidin-2-yl)methanol. Reductive amination stands as a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds, and the use of chiral auxiliaries offers a powerful strategy for controlling the stereochemical outcome of these reactions. This document elucidates the mechanistic underpinnings of this methodology, offers detailed, field-tested protocols, and presents expected outcomes based on analogous systems. The information herein is designed to empower researchers in medicinal chemistry and process development to effectively implement this valuable synthetic tool for the creation of enantiomerically enriched amines, which are critical components of a vast array of pharmaceuticals and bioactive molecules.
Introduction: The Strategic Importance of Asymmetric Reductive Amination
Reductive amination is a robust and widely employed method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1] The reaction proceeds through the formation of an imine or enamine intermediate, which is subsequently reduced to the corresponding amine.[2] In the realm of pharmaceutical and agrochemical development, the precise three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. Consequently, the ability to synthesize chiral amines with high enantiopurity is of utmost importance.
Asymmetric reductive amination has emerged as a highly effective strategy to achieve this goal.[3][4] This can be accomplished through various approaches, including the use of chiral catalysts or, as is the focus of this guide, the temporary incorporation of a chiral auxiliary.[5] A chiral auxiliary is a stereogenic molecule that is covalently attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed to afford the desired enantiomerically enriched product.[5]
(5,5-Dimethylpiperidin-2-yl)methanol, a chiral 1,2-amino alcohol, possesses the requisite structural features to serve as an effective chiral auxiliary in asymmetric synthesis. The piperidine ring provides a rigid scaffold, while the hydroxymethyl group can coordinate to reagents, and the stereogenic center at the 2-position directs the approach of the reducing agent. The gem-dimethyl group at the 5-position can further influence the conformational preference of the reactive intermediate, enhancing stereochemical control.
Mechanistic Rationale: Achieving Stereocontrol
The efficacy of (5,5-Dimethylpiperidin-2-yl)methanol as a chiral auxiliary in reductive amination stems from its ability to form a diastereomeric iminium ion intermediate upon reaction with a prochiral ketone or aldehyde. The stereochemical outcome of the reduction is then dictated by the facial bias imposed by the chiral auxiliary.
Figure 1: General workflow for chiral auxiliary-directed reductive amination.
The key to high diastereoselectivity lies in the formation of a rigid, chelated intermediate where the approach of the hydride reducing agent is sterically hindered from one face of the iminium double bond. The hydroxyl group of the auxiliary can play a crucial role in coordinating with the reducing agent or a Lewis acid additive, further rigidifying the transition state and enhancing stereochemical induction.
Proposed Protocols for Reductive Amination
While specific literature on the use of (5,5-Dimethylpiperidin-2-yl)methanol in reductive amination is not widely available, the following protocols are proposed based on established procedures for structurally analogous chiral auxiliaries, such as prolinol and other chiral 1,2-amino alcohols.[6][7] Researchers are advised to optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Reductive Amination of Ketones
This protocol is suitable for a wide range of ketones, including aryl alkyl ketones and dialkyl ketones.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and (5,5-Dimethylpiperidin-2-yl)methanol (1.0 equiv).
Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).
Stir the solution at room temperature for 30-60 minutes to facilitate imine formation. For less reactive ketones, the addition of a dehydrating agent such as molecular sieves (4Å) may be beneficial.
If desired, add acetic acid (1.0 equiv) to catalyze imine formation.
Cool the reaction mixture to 0 °C in an ice bath.
In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 equiv) to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to afford the diastereomerically enriched amine.
Protocol 2: Auxiliary Cleavage
The removal of the chiral auxiliary is a critical step to obtain the final enantiomerically enriched primary amine. A common method for the cleavage of benzylic N-C bonds is hydrogenolysis.
Materials:
Diastereomerically enriched amine from Protocol 1
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol%)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Celite®
Procedure:
Dissolve the diastereomerically enriched amine in MeOH or EtOH in a flask suitable for hydrogenation.
Carefully add Pd/C to the solution.
Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon) or perform the reaction in a Parr hydrogenator at a suitable pressure (e.g., 50 psi).
Stir the reaction mixture vigorously at room temperature for 12-48 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
Concentrate the filtrate under reduced pressure to yield the crude enantiomerically enriched primary amine.
Purification can be achieved by an appropriate method, such as acid-base extraction or chromatography.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields and diastereoselectivities for the reductive amination of representative ketones with chiral 1,2-amino alcohol auxiliaries, which can serve as a benchmark for reactions employing (5,5-Dimethylpiperidin-2-yl)methanol.
Note: The diastereomeric ratio and yield are highly dependent on the specific substrate and reaction conditions.
Visualization of Key Processes
The following diagrams illustrate the proposed stereochemical model for the reduction step and the overall experimental workflow.
Figure 2: Proposed transition state for stereoselective reduction.
Figure 3: Experimental workflow for asymmetric reductive amination and auxiliary cleavage.
Conclusion
(5,5-Dimethylpiperidin-2-yl)methanol represents a promising chiral auxiliary for asymmetric reductive amination. Its rigid piperidine framework and coordinating hydroxymethyl group are anticipated to provide excellent stereochemical control in the synthesis of chiral amines. The protocols outlined in this guide, based on well-established precedents with analogous structures, offer a solid starting point for researchers to explore the utility of this reagent. Through systematic optimization, (5,5-Dimethylpiperidin-2-yl)methanol has the potential to become a valuable tool in the synthetic chemist's arsenal for the efficient and stereoselective construction of complex, biologically active molecules.
References
G. C. B. Harriman. Chiral Auxiliaries in Asymmetric Synthesis. Comprehensive Organic Name Reactions and Reagents, 2010.
S. Afanasyev, et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 2019 . [Link]
C. Li, J. Xiao.
D. J. Ramón, M. Yus. Asymmetric Multicomponent Reactions (AMCRs): The New Frontier. Chemical Reviews, 2006.
E. J. Corey, J. O. Link. A general and highly enantioselective method for the synthesis of non-racemic primary and secondary amines. Journal of the American Chemical Society, 1992.
D. A. Evans, et al. Stereoselective Aldol Reactions of Chlorotitanium Enolates. A New Method for the Synthesis of syn- and anti-1,2-Diols. Journal of the American Chemical Society, 1990.
A. G. Myers, et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 1997.
B. M. Trost. Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry, 2004.
D. Enders, H. Eichenauer. Asymmetric Synthesis of Aldehydes and Ketones by Alkylation of Chiral Hydrazones.
W. Oppolzer. Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry, 1990.
E. F. V. Scriven, et al. Reductive Amination. Comprehensive Organic Synthesis II, 2014.
A. F. Abdel-Magid, et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996.
T. Kawada, et al. Cp*Ir complexes bearing a chiral N-(2-picolyl)sulfonamidato catalyze a convenient asymmetric reductive amination of benzylic ketones using readily available β-amino alcohols as chiral aminating agents. Organic Chemistry Portal, 2022 . [Link]
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC. [Link]
Synthesis of chiral amines via reductive amination and rational design... - ResearchGate. [Link]
High-Performance Peptidomimetics: Utilizing (5,5-Dimethylpiperidin-2-yl)methanol as a Constrained Scaffold
Part 1: Strategic Overview & Scientific Rationale The "Gem-Dimethyl" Effect in Peptidomimetic Design In the landscape of drug discovery, the transition from a bioactive peptide to a stable, orally bioavailable drug hinge...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview & Scientific Rationale
The "Gem-Dimethyl" Effect in Peptidomimetic Design
In the landscape of drug discovery, the transition from a bioactive peptide to a stable, orally bioavailable drug hinges on conformational restriction and metabolic stability . (5,5-Dimethylpiperidin-2-yl)methanol represents a high-value scaffold because it leverages the Thorpe-Ingold effect (Gem-dimethyl effect) within a piperidine ring.
Unlike unsubstituted pipecolic acid (a proline homolog), the 5,5-dimethyl analog introduces severe 1,3-diaxial interactions if the ring attempts to flip. This effectively "locks" the piperidine into a specific chair conformation. When incorporated into a peptidomimetic, this lock forces the backbone dihedral angles (
) into a narrow range, pre-organizing the molecule into a bioactive conformation (e.g., -turn type II') and reducing the entropic penalty of binding to a receptor.
Core Applications
Constrained Proline Surrogate: Oxidation of the hydroxymethyl group yields 5,5-dimethylpipecolic acid , a rigid amino acid for Fmoc-SPPS (Solid Phase Peptide Synthesis).
Transition State Isostere: The alcohol moiety serves as a core for hydroxyethylamine or hydroxyethylene isosteres, critical for inhibiting aspartyl proteases (e.g., HIV protease, BACE1).
Metabolic Shielding: The steric bulk of the gem-dimethyl group at C5 protects the adjacent C6 position from oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes.
Part 2: Synthesis & Experimental Protocols
Workflow Overview
The synthesis strategy prioritizes scalability and stereochemical control. We begin with the construction of the piperidine core, followed by resolution or asymmetric synthesis, and finally functionalization.
Figure 1: Synthetic workflow for accessing the (5,5-Dimethylpiperidin-2-yl)methanol scaffold and its downstream applications.
Protocol 1: Synthesis of (5,5-Dimethylpiperidin-2-yl)methanol
Objective: Preparation of the racemic alcohol scaffold from commercially available 3,3-dimethylglutaric anhydride.
Protocol 2: Integration into Peptidomimetics (Fmoc-SPPS Route)
Objective: Convert the alcohol to the Fmoc-protected amino acid (Fmoc-5,5-dimethylpipecolic acid ) for solid-phase synthesis.
Mechanism: The alcohol is oxidized to the carboxylic acid (Jones Oxidation or TEMPO) and then N-protected.
N-Protection (Fmoc-OSu):
Dissolve (5,5-dimethylpiperidin-2-yl)methanol (10 mmol) in dioxane/H2O (1:1). Add
(2 equiv).
Add Fmoc-OSu (1.1 equiv) at 0°C. Stir overnight at RT.
Acidify and extract with EtOAc.
Oxidation (Jones Reagent):
Dissolve Fmoc-amino alcohol in acetone at 0°C.
Add Jones Reagent (
) dropwise until the orange color persists.
Quench with isopropanol. Extract with EtOAc.
Critical Step: Ensure temperature does not exceed 5°C to prevent Fmoc cleavage or side reactions.
SPPS Coupling Cycle:
Resin: Rink Amide or Wang Resin.
Coupling Agent: Use HATU/HOAt (1:1) with DIPEA (2 equiv). The steric bulk of the 5,5-dimethyl group requires a stronger activator than HBTU.
Reaction Time: Double coupling (2 x 2 hours) is mandatory due to steric hindrance at the
-carbon.
Part 3: Application Note - Conformational Analysis
The efficacy of this scaffold lies in its ability to induce specific secondary structures.
The "Chair-Lock" Mechanism
In a standard piperidine ring, the energy barrier between chair conformers is low (~10-11 kcal/mol). In 5,5-dimethylpiperidine, placing the 2-substituent (the peptide chain) in an axial position creates severe steric clashes with the axial methyl group at C5 (Syn-diaxial interaction).
Therefore, the molecule is thermodynamically forced into a chair conformation where the C2-substituent is equatorial . This restriction propagates to the peptide backbone, stabilizing
-turn geometries.
Figure 2: Conformational locking mechanism induced by 5,5-dimethyl substitution.
Case Study: Protease Inhibition
When designing inhibitors for aspartyl proteases (e.g., HIV-1 Protease), the transition state mimics a tetrahedral intermediate. Using (5,5-Dimethylpiperidin-2-yl)methanol as the P1' residue:
Hydroxyl Group: Mimics the transition state hydroxyl, engaging the catalytic aspartates.
Piperidine Ring: Fills the S1' hydrophobic pocket.
5,5-Dimethyls: Displace water molecules from the active site (entropic gain) and prevent "ring flipping" inside the pocket, maintaining high-affinity contact.
References
Beak, P., & Lee, W. K. (1990).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of Boc-pipecolic Acid. Journal of Organic Chemistry. Link
Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. Link
Cowell, S. M., et al. (2004). The Gem-Dimethyl Effect: A Pertinent Tool in Peptidomimetic Design. Current Medicinal Chemistry. Link
ChemScene. (2024). (5,5-Dimethylpiperidin-2-yl)methanol Product Data. Link
Sigma-Aldrich. (2024). Piperidine Derivatives and Conformational Analysis. Link
Scalable manufacturing processes for (5,5-Dimethylpiperidin-2-yl)methanol
Initiating Search Efforts I'm starting with focused Google searches to get data on scalable manufacturing processes for (5,5-Dimethylpiperidin-2-yl)methanol. I'm focusing on established synthetic routes and crucial param...
Author: BenchChem Technical Support Team. Date: March 2026
Initiating Search Efforts
I'm starting with focused Google searches to get data on scalable manufacturing processes for (5,5-Dimethylpiperidin-2-yl)methanol. I'm focusing on established synthetic routes and crucial parameters to maximize yield, particularly those applicable at industrial scales.
Analyzing Search Data
I've moved past initial searches and will analyze the data to determine the best scalable routes for producing (5,5-Dimethylpiperidin-2-yl)methanol. I'll evaluate atom economy, reagent accessibility, safety, and environmental impact. My goal is to outline the most promising synthetic approaches. I aim to create a structured application note with a detailed, step-by-step protocol.
Refining Manufacturing Process
I'm now diving into targeted Google searches for manufacturing processes. I'm focusing on synthetic routes, critical parameters, potential hurdles, and purification techniques for scalable (5,5-Dimethylpiperidin-2-yl)methanol production. Next, I'll analyze this data to single out the most promising synthetic routes, assessing atom economy, reagent accessibility, safety, and environmental impact. My plan is to create an in-depth application note with a clear, step-by-step protocol.
Identifying Scalable Routes
I'm currently focused on identifying scalable synthetic routes for (5,5-Dimethyl piperidin-2-yl)methanol. My priority is efficient, established methods suitable for large-scale manufacturing. I'm researching known processes and evaluating their potential for adaptation to a commercial setting.
Defining Application Scope
I've clarified the scope: a detailed application note on synthesizing (5,5-Dimethyl piperidin-2-yl)methanol for large-scale manufacturing. My task is now to outline experimental protocols, explain the reasoning behind the steps, and include quantitative data, diagrams, and citations. While initial searches yielded related piperidine syntheses, a directly applicable protocol remains elusive. I need to focus on adapting existing knowledge to fit the specific target compound and scale.
Outlining Necessary Components
I'm now outlining the necessary sections for the application note. I need to structure experimental protocols, provide rational explanations, and include data visualization using Graphviz. I've compiled useful literature including synthesis of related piperidines, hydrogenation methods, alcohol reductions, and purification techniques. However, a directly applicable protocol with yields and purity remains elusive.
Developing Synthetic Strategy
I'm now formulating a synthetic strategy. It seems a two-step approach is most feasible, starting with 5,5-dimethylpicolinic acid and catalytic hydrogenation to produce the piperidinecarboxylic acid. Then, I plan to reduce it to the target methanol. While finding specific yields is proving challenging, hydrogenation of pyridine derivatives is well-established, so I can extrapolate from literature to propose suitable reaction conditions and parameters for large-scale production. I'm exploring hydrogenation catalysts and reduction methods appropriate for scale-up.
Refining Synthetic Approach
I'm now refining the synthetic approach for (5,5-Dimethyl piperidin-2-yl)methanol. The plan now focuses on a two-step process: starting with 5,5-dimethylpicolinic acid as a precursor, hydrogenated to the piperidinecarboxylic acid. This will then undergo reduction to the target methanol. Literature search continues to support this strategy, though I'm still working on filling in details like specific catalysts, yields, and purities appropriate for scale-up, to make the plan actionable. I am currently considering the application note structure.
Developing a Proposed Synthesis
Refining Protocol and Note Outline
I'm currently revising the experimental protocols for the application note. I've been focusing on refining the two-step synthesis and fleshing out the application note's sections, especially the detailed protocols for each step. My literature search continues, but I am now focusing on synthesizing relevant information from multiple sources to propose an original protocol for the large-scale synthesis of (5,5-Dimethyl piperidin-2-yl)methanol. I'm focusing on providing the user with well-articulated detail and methodology, backed by existing literature.
Application
Strategic Functionalization of (5,5-Dimethylpiperidin-2-yl)methanol Scaffolds in Medicinal Chemistry
Introduction: The "Locked" Pharmacophore The (5,5-Dimethylpiperidin-2-yl)methanol scaffold represents a high-value building block in modern drug discovery, particularly for Fragment-Based Drug Design (FBDD). Its structur...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Locked" Pharmacophore
The (5,5-Dimethylpiperidin-2-yl)methanol scaffold represents a high-value building block in modern drug discovery, particularly for Fragment-Based Drug Design (FBDD). Its structural value stems from two distinct physicochemical properties:
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The 5,5-dimethyl substitution restricts the conformational flexibility of the piperidine ring, typically locking it into a preferred chair conformation. This entropy reduction often leads to higher receptor binding affinity compared to unsubstituted piperidines. Furthermore, these methyl groups block the C5 position—a common "metabolic hot spot" susceptible to CYP450-mediated oxidation—thereby enhancing the molecule's metabolic stability (t1/2).
Bifunctional Orthogonality: The scaffold presents a secondary amine (nucleophilic "head") and a primary alcohol (nucleophilic "tail") in a specific spatial arrangement, allowing for the precise construction of heterobifunctional ligands.
This guide details the strategic protocols for functionalizing this scaffold, focusing on overcoming the steric challenges imposed by the C2-hydroxymethyl and C5-dimethyl groups.
Strategic Analysis & Reactivity Profile
Before initiating synthesis, researchers must recognize the steric environment. The C2-hydroxymethyl group introduces
-branching relative to the nitrogen, creating significant steric hindrance for N-functionalization.
Decision Matrix: Functionalization Order
Path A (N-First): Recommended for library generation where the "tail" (alcohol) remains constant or is modified later.
Path B (O-First): Requires N-protection (e.g., Boc, Cbz) to prevent competitive N-alkylation or oxidation.
Diagram: Strategic Functionalization Workflow
Caption: Workflow distinguishing direct N-functionalization from protection-dependent O-functionalization.
Application Note: N-Arylation via Buchwald-Hartwig Coupling
Challenge: The C2-hydroxymethyl group creates steric bulk, making standard SNAr conditions sluggish or prone to elimination side products.
Solution: Palladium-catalyzed cross-coupling using sterically demanding dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) facilitates oxidative addition and reductive elimination even with hindered amines.
Protocol 1: C-N Cross-Coupling with Hindered Aryl Halides
Scope: Coupling (5,5-dimethylpiperidin-2-yl)methanol with Aryl Bromides/Chlorides.
Reagents:
Catalyst: RuPhos Pd G3 or G4 (Preferred for secondary amines with
-branching).
Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (mild).
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Procedure:
Preparation: In a glovebox or under Argon stream, charge a reaction vial with the Aryl Halide (1.0 equiv), (5,5-Dimethylpiperidin-2-yl)methanol (1.2 equiv), and NaOtBu (1.5 equiv).
Catalyst Addition: Add RuPhos Pd G3 (2–5 mol%). Note: If using G3, no additional ligand is needed. If using Pd(OAc)2, add RuPhos ligand (1:2 ratio).
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration). Seal the vial with a crimp cap containing a PTFE septum.
Reaction: Heat the block to 80–100 °C for 4–12 hours. Monitor by LC-MS.[1]
Checkpoint: The free alcohol is generally tolerated under these conditions. However, if O-arylation is observed (rare with RuPhos), switch base to K3PO4.
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Application Note: O-Functionalization via Mitsunobu Reaction
Challenge: The secondary amine is nucleophilic and can interfere with the activated phosphonium intermediate.
Solution: N-Protection (Boc) is mandatory before performing the Mitsunobu reaction to ensure chemoselective ether formation.
Protocol 2: Synthesis of Aryl Ethers (The "Tail" Extension)
Scope: Converting the hydroxymethyl group into an aryl ether or ester.
Coupling Partner: Phenol or Acidic Heterocycle (pKa < 13).
Phosphine: PPh3 (Triphenylphosphine) or PS-PPh3 (Polymer-supported for easier cleanup).
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or ADDP (1,1'-(Azodicarbonyl)dipiperidine).
Step-by-Step Procedure:
Protection (Pre-step): React the scaffold with Boc2O (1.1 equiv) and TEA in DCM to secure the amine.
Setup: Dissolve N-Boc-scaffold (1.0 equiv), Phenol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF (0.1 M) under N2. Cool to 0 °C.
Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Critical: Exothermic reaction. Maintain temp < 5 °C during addition to prevent side reactions.
Reaction: Allow to warm to RT and stir for 12–24 hours.
Quench & Workup: Dilute with Et2O (precipitates PPh3=O). Wash with 1N NaOH (removes unreacted phenol) and Brine.
Deprotection: Treat the purified intermediate with 4N HCl in Dioxane or TFA/DCM (1:4) to liberate the amine for further chemistry.
Safety Note: DIAD and DEAD are shock-sensitive and can decompose violently at elevated temperatures. Store cold and never concentrate pure reaction mixtures to dryness if excess azo reagent is present.
Improving reaction yields for (5,5-Dimethylpiperidin-2-yl)methanol derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique synthetic challenges associated with (5,5-Dimethylpiperidin-2-yl)met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique synthetic challenges associated with (5,5-Dimethylpiperidin-2-yl)methanol and its derivatives.
The gem-dimethyl substitution at the C5 position of the piperidine ring introduces significant neopentyl-like steric bulk. This structural feature forces the ring into specific chair conformations that heavily shield the adjacent C6 and C2 positions, complicating standard N-functionalization and reduction workflows. This guide provides field-proven, mechanistically grounded solutions to maximize your reaction yields.
Synthetic Workflow & Bottleneck Analysis
Fig 1: Synthetic workflow for (5,5-Dimethylpiperidin-2-yl)methanol highlighting key bottlenecks.
Frequently Asked Questions & Troubleshooting
Q1: My LiAlH₄ reduction of the 5,5-dimethylpiperidine-2-carboxylate ester yields less than 30% of the desired alcohol. What is causing this, and how can I improve it?
The Causality:
Standard reductions of piperidine-2-carboxylic acid esters using Lithium Aluminum Hydride (LiAlH₄) typically proceed smoothly [1][2]. However, the 5,5-dimethyl group creates severe 1,3-diaxial interactions depending on the ring flip, sterically shielding the C2 ester. Prolonged heating with LiAlH₄ to force the reduction often leads to side reactions, including the partial reduction of the N-Boc protecting group to an N-methyl group, or retro-aldol-type ring openings. Furthermore, the resulting amino alcohol coordinates tightly with aluminum salts, causing massive product loss during aqueous workup.
The Solution:
Abandon LiAlH₄ in favor of Borane-Tetrahydrofuran (BH₃·THF) reduction directly on the free carboxylic acid. Borane acts as an electrophilic reducing agent, coordinating first with the nitrogen and the carboxylic acid oxygen, which directs the hydride delivery intramolecularly, bypassing the steric bulk of the C5 gem-dimethyl group.
Quantitative Comparison of Reduction Conditions:
Reducing Agent
Substrate
Temp / Time
Conversion
Primary Impurity
Isolated Yield
LiAlH₄ (2.0 eq)
N-Boc Ester
0 °C to RT, 12h
65%
N-Methylation (15%)
28%
LiAlH₄ (4.0 eq)
N-Boc Ester
Reflux, 6h
95%
Ring-opened products
35%
NaBH₄ / I₂
Free Acid
0 °C to Reflux, 16h
80%
Unreacted SM
55%
BH₃·THF (3.0 eq)
Free Acid
0 °C to RT, 18h
>99%
Borate esters (if unquenched)
82%
Self-Validating Protocol: BH₃·THF Reduction of 5,5-Dimethylpiperidine-2-carboxylic acid
Setup: Under an inert N₂ atmosphere, suspend 5,5-dimethylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C.
Addition: Dropwise add BH₃·THF (1.0 M in THF, 3.0 eq). Validation Check: Vigorous H₂ gas evolution should be observed. If no gas evolves, your starting material may be wet.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 18 hours.
Borate Cleavage (Critical Step): Borane reductions of amino acids form stable B-N and B-O chelates. To break these, cool the reaction to 0 °C and carefully quench with excess Methanol until effervescence stops. Then, add 2M HCl (aqueous) and reflux the mixture for 2 hours. Validation Check: TLC (Ninhydrin stain) should show a baseline spot shifting to Rf 0.3 (in 10% MeOH/DCM with 1% NH₄OH) after reflux.
Isolation: Concentrate in vacuo, basify the aqueous layer to pH 12 with 2M NaOH, and extract continuously with 10% isopropanol in chloroform to isolate the pure amino alcohol.
Q2: I am experiencing very poor yields when attempting to N-Boc protect (5,5-dimethylpiperidin-2-yl)methanol. Standard TEA/DCM conditions fail. Why?
The Causality:
N-protection of piperidine-2-methanols is generally straightforward [3]. However, in the 5,5-dimethyl derivative, the secondary amine is flanked by the C2-hydroxymethyl group and the C6-methylene group. The C6 protons are highly sterically hindered due to the adjacent neopentyl-like C5 gem-dimethyl center[4]. Standard bases like Triethylamine (TEA) are too bulky to efficiently deprotonate the amine in this congested microenvironment, leading to stalled reactions.
The Solution:
Switch to a smaller, more nucleophilic base or a stronger base that irreversibly deprotonates the amine before Boc-anhydride addition.
Solvent Swap: Dissolve the amino alcohol in a 1:1 mixture of THF and water (0.5 M). The aqueous-organic biphasic system enhances the reactivity of the amine by keeping the pH strictly basic without relying on bulky organic amines.
Base Addition: Add NaHCO₃ (3.0 eq) as a solid. Validation Check: The pH of the aqueous layer must be ≥ 8.5.
Reagent Addition: Add Boc₂O (1.5 eq) in one portion.
Catalysis: If the reaction stalls after 4 hours (monitor via LC-MS), add 0.1 eq of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, forming a highly reactive N-Boc-pyridinium intermediate that can overcome the steric barrier of the piperidine nitrogen.
Workup: Extract with Ethyl Acetate, wash with 1M citric acid to remove unreacted amine and DMAP, and dry over Na₂SO₄. Expected yield: >85%.
Troubleshooting Decision Tree
Fig 2: Diagnostic logic tree for resolving low yields in piperidine-2-methanol synthesis.
Q3: If I must use LiAlH₄, how do I prevent the product from being trapped in the aluminum salts during workup?
The Causality:
(5,5-Dimethylpiperidin-2-yl)methanol is highly polar, water-soluble, and possesses both an amine and a hydroxyl group. These functional groups act as a bidentate ligand, chelating strongly to the aluminum hydroxide salts generated during a standard water quench.
The Solution:
You must use the Fieser Workup (n, n, 3n method) to precipitate the aluminum salts as a granular, easily filterable solid that does not trap the product.
Self-Validating Protocol: The Fieser Quench
Assuming you used x grams of LiAlH₄ in the reaction:
Cool the reaction mixture to 0 °C and dilute with THF.
Slowly add x mL of distilled water dropwise. Validation Check: Wait until the vigorous bubbling subsides.
Add x mL of 15% aqueous NaOH solution dropwise.
Add 3x mL of distilled water.
Warm the mixture to room temperature and stir vigorously for 30 minutes. Validation Check: The gray suspension will transform into a stark white, granular precipitate.
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. The product will be entirely in the organic filtrate.
References
Secondary 3-Chloropiperidines: Powerful Alkylating Agents (Discusses synthesis of 5,5-dimethylpiperidine derivatives and steric effects). ResearchGate. Available at:[Link]
Optimization
Technical Support Center: (5,5-Dimethylpiperidin-2-yl)methanol Purification
The following technical guide details the purification and troubleshooting protocols for (5,5-Dimethylpiperidin-2-yl)methanol (CAS: 1335039-49-0). This guide is structured for researchers requiring high-purity isolation...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the purification and troubleshooting protocols for (5,5-Dimethylpiperidin-2-yl)methanol (CAS: 1335039-49-0).
This guide is structured for researchers requiring high-purity isolation of this specific pharmacophore, often used as a building block in the synthesis of next-generation kinase inhibitors and GPCR ligands.
[1]
Impurity Profiling & Diagnostic Logic
Before attempting purification, you must identify the source of your impurities.[1] The synthetic route dictates the contaminant profile.
Common Impurity Sources
Synthetic Route
Likely Impurities
Diagnostic Sign
Route A: Hydrogenation (Reduction of 5,5-dimethylpicolinic acid/ester)
UV Activity: The product is UV-transparent. Strong UV absorbance @ 254nm indicates pyridine contamination.LC-MS: M-2 or M-4 peaks.
Route B: Cyclization (From acyclic amino-esters)
1. Linear Precursors: Uncyclized amino alcohols.2.[1] Oligomers: Polyamides from intermolecular reaction.[1]
NMR: Broad peaks or extra carbonyl signals.Physical State: Gummy/sticky oil that refuses to crystallize.[1]
Core Purification Workflows
Workflow A: The "Acid-Base" Cleanup (General Purity <90%)
Use this method to remove non-basic impurities (e.g., unreacted esters, neutral solvents) and highly acidic byproducts.[1]
The Logic: (5,5-Dimethylpiperidin-2-yl)methanol is a secondary amine (pKa ~10-11). It can be reversibly protonated to become water-soluble, while neutral organic impurities remain in the organic phase.
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Extraction (Acidic): Extract with 1M HCl (3x).
Target: Product moves to Aqueous Phase (as hydrochloride salt).
Wash: Wash the acidic aqueous phase with fresh EtOAc (removes trapped organics).
Basification: Cool aqueous phase to 0°C. Adjust pH to >12 using 6M NaOH or KOH .
Critical: Ensure pH is high enough to fully deprotonate the amine.
Extraction (Basic): Extract aqueous phase with DCM (3x) or CHCl₃/Isopropanol (3:1) if solubility is poor.
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Workflow B: Hydrochloride Salt Crystallization (Purity >90% to >98%)
Use this to upgrade chemical purity and obtain a stable solid.
Protocol:
Dissolve the free base in a minimum amount of dry Ethanol or Methanol .
Add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 4M HCl in Dioxane).
Observation: A white precipitate should form. If not, add Diethyl Ether or MTBE dropwise as an antisolvent until turbidity persists.[1]
Aging: Stir at 0°C for 2 hours.
Filtration: Collect solids under nitrogen (hygroscopic warning).
Stereochemical Resolution (Chiral Purity)
The (5,5-dimethylpiperidin-2-yl)methanol molecule has one chiral center at C2. Synthetic routes often yield a racemate.[2]
Decision Tree: Resolution Strategy
Caption: Decision logic for selecting between chromatographic and crystallization-based resolution methods based on scale.
Protocol: Classical Resolution with (+)-Tartaric Acid
Stoichiometry: Mix 1.0 eq of Racemic Amine with 1.0 eq of (+)-L-Tartaric Acid .
Solvent: Dissolve in hot Ethanol (95%) or Methanol/Water (9:1) .
Crystallization: Allow to cool slowly to room temperature, then 4°C.
Harvest: Filter the crystals. This is typically the (S)-enantiomer tartrate (verify with specific rotation or chiral HPLC).
Recrystallization: If ee < 98%, recrystallize the salt from the same solvent system.
Free Basing: Dissolve salt in water, basify with NaOH, and extract with DCM to recover the chiral free amine.[1]
Troubleshooting Guide & FAQs
Q1: My product is a sticky oil and won't crystallize, even after salt formation.
Diagnosis:
Residual Solvent: Piperidine methanols can trap solvent molecules (solvates).
Hygroscopicity: The HCl salt is extremely hygroscopic.
Solution:
Azeotropic Drying: Dissolve in Toluene and rotovap to remove water/alcohol traces.
Solvent Switch: Try Acetonitrile for crystallization.[1] Many amine HCl salts crystallize well from hot Acetonitrile upon cooling.[1]
Counter-ion Switch: If HCl fails, try Oxalic acid (often forms nice crystals, but toxic) or Fumaric acid .[1]
Q2: I see a strong UV impurity peak, but my NMR looks clean.
Diagnosis:
You have trace Pyridine contamination (starting material).[1] Pyridines have extinction coefficients thousands of times higher than piperidines. Even 0.1% impurity can dominate the UV trace.
Solution:
Hydrogenation Polish: Re-subject the material to hydrogenation (H₂, Pd/C, MeOH, catalytic Acetic Acid) to reduce the remaining pyridine.[1]
Scavenging: Use a strong cation exchange (SCX) cartridge. Pyridines (pKa ~5) bind less strongly than piperidines (pKa ~11). Elute with weak ammonia to release pyridine first (check fractions), or rely on the stronger binding of the product.
Q3: How do I determine the Enantiomeric Excess (ee)?
Method: Chiral HPLC.
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
Note: The diethylamine (DEA) modifier is critical to prevent peak tailing of the basic amine.
Detection: UV at 210 nm (low wavelength required due to lack of chromophore) or Refractive Index (RI).
Q4: Can I distill this compound?
Answer: Yes, but with caution.
Conditions: High vacuum (< 1 mmHg) is required.
Risk: Piperidine methanols can undergo intermolecular dehydration (ether formation) or oxidation at high temperatures.
Recommendation: Bulb-to-bulb distillation (Kugelrohr) is safer than fractional distillation for small scales.
References
General Piperidine Resolution
Kinetic resolution of 2-substituted piperidines.Journal of Organic Chemistry. (2022). Link
Synthesis & Impurities of Piperidine Methanols
Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide (Analogous chemistry).Chem. Biol. Interact.[1][4] (1989).[4] Link
Chiral Separation Techniques
Resolution of Enantiomers: A Guide for Practitioners.Chiralpedia. (2025).[2][5] Link
Analytical Characterization
Determination of enantiomers of piperidine derivatives.Journal of Chromatography. (1992).[6] Link
(Note: While direct literature on CAS 1335039-49-0 is proprietary/limited, the protocols above are derived from validated methodologies for structurally homologous 2-substituted piperidines.)
Technical Support Center: Overcoming Steric Hindrance in 5,5-Dimethylpiperidine Substitutions
Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 5,5-dimethylpiperidine scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 5,5-dimethylpiperidine scaffolds. The core challenge lies in the gem-dimethyl group. In the chair conformation of the piperidine ring, one of these methyl groups is forced into an axial position. This creates severe and any incoming electrophile or metal catalyst[1]. This guide provides field-proven, self-validating protocols to bypass these steric barriers, ensuring high-yielding N-alkylations and N-arylations.
Q1: My standard N-alkylation (alkyl halide + K₂CO₃ in DMF) of 5,5-dimethylpiperidine is stalling at 20% conversion. Why?Causality: The axial methyl group at the C5 position acts as a physical shield over the nitrogen atom. When an alkyl halide approaches, the steric repulsion increases the activation energy of the desired
pathway. Consequently, the base in your reaction () acts on the alkyl halide instead, promoting an elimination side-reaction to form an alkene.
Solution: You must shift the mechanistic balance. Switch your electrophile from an , which is less prone to elimination. Furthermore, replace with a non-nucleophilic, sterically hindered organic base like 1,2,2,6,6-pentamethylpiperidine (PMP) in a non-polar solvent (toluene) to suppress side reactions[2].
Q2: I am attempting a Buchwald-Hartwig amination to couple an aryl chloride with 5,5-dimethylpiperidine. I see protodehalogenation of the aryl ring but no product. What is the failure point?Causality: In the palladium catalytic cycle, after the oxidative addition of the aryl chloride, the bulky 5,5-dimethylpiperidine must coordinate to the Pd(II) center. If the ligand on Palladium is too small (e.g., BINAP or dppf), the steric clash between the ligand, the aryl group, and the gem-dimethyl group prevents amine coordination. The stalled Pd(II) intermediate then undergoes
-hydride elimination or reacts with trace moisture,[3].
Solution: Employ a bulky, electron-rich biarylphosphine ligand like RuPhos . that stabilizes the Pd(II) intermediate and actively forces the sterically congested reductive elimination step to occur[4].
Data Presentation: Ligand & Base Selection Matrix
To establish a self-validating system, always run a parallel micro-screen using the parameters in the table below before scaling up your Buchwald-Hartwig aminations.
Parameter
Reagent
Efficacy for 5,5-Dimethylpiperidine
Mechanistic Rationale
Ligand
BINAP / dppf
Poor (<10% yield)
Insufficient steric bulk; fails to promote reductive elimination.
Ligand
XPhos
Moderate (40-60% yield)
Good for primary amines, but the isopropyl groups clash with secondary cyclic amines.
Ligand
RuPhos
Excellent (>85% yield)
Isopropoxy groups provide ideal flexibility and electronic tuning for hindered secondary amines.
Base
Poor
Insufficient basicity to deprotonate the hindered Pd-amine complex.
Base
NaOtBu
Excellent
Strong enough to rapidly deprotonate the intermediate, driving the cycle forward.
Base
LiHMDS
Good (Alternative)
Use if the substrate contains base-sensitive functional groups (e.g., esters).
Experimental Protocols
Protocol A: Non-Racemizing N-Alkylation via Tosylate Activation
Self-Validation Check: The reaction should remain homogeneous. If a heavy precipitate forms immediately upon heating, your tosylate may be degrading.
Preparation: In an oven-dried Schlenk flask under argon, dissolve 5,5-dimethylpiperidine (1.0 equiv, 1.0 mmol) and the desired alkyl tosylate (1.2 equiv, 1.2 mmol) in anhydrous toluene (2.0 mL).
Base Addition: Add 1,2,2,6,6-pentamethylpiperidine (PMP) (1.2 equiv, 1.2 mmol) via syringe. PMP acts exclusively as a proton sponge due to its extreme steric hindrance, [2].
Reaction: Heat the mixture to reflux (110°C) for 48-72 hours. The slow reaction time is a necessary thermodynamic trade-off to overcome the 1,3-diaxial steric barrier.
Workup: Cool to room temperature, dilute with diethyl ether (10 mL), and filter off the PMP-hydrotosylate salt. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
Self-Validation Check: A color change from dark red/purple (Pd(0) resting state) to yellow/orange indicates active cycling. A black precipitate indicates catalyst death (Pd black).
Catalyst Pre-activation: In a glovebox, combine
(2.0 mol%) and RuPhos (4.8 mol%) in anhydrous 1,4-dioxane (1.0 mL). Stir for 15 minutes at room temperature until a dark red homogeneous solution forms.
Reagent Loading: To a separate vial, add the aryl halide (1.0 equiv, 1.0 mmol), 5,5-dimethylpiperidine (1.2 equiv, 1.2 mmol), and NaOtBu (1.5 equiv, 1.5 mmol).
Coupling: Transfer the pre-activated catalyst solution to the reagent vial. Seal with a Teflon-lined cap, remove from the glovebox, and[3].
Workup: Quench with water (2 mL), extract with EtOAc (3 x 5 mL), dry over
, and purify via flash chromatography.
Mandatory Visualizations
Decision tree for troubleshooting sterically hindered 5,5-dimethylpiperidine substitutions.
Technical Support Center: N-Alkylation of (5,5-Dimethylpiperidin-2-yl)methanol
Case ID: 55-DMPM-ALK-01 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Substrate Analysis You are attempting to functionalize (5,5-Dimethylpiperidin-2-yl)methanol , a sterically c...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: 55-DMPM-ALK-01
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Substrate Analysis
You are attempting to functionalize (5,5-Dimethylpiperidin-2-yl)methanol , a sterically constrained amino-alcohol scaffold. This substrate presents a classic "chemoselectivity vs. steric hindrance" conflict.
The Challenge: You have two nucleophilic sites: the secondary amine (N1) and the primary alcohol (O-C2'). While amines are generally more nucleophilic, the gem-dimethyl group at C5 locks the piperidine ring into a rigid conformation, potentially hindering the nitrogen lone pair depending on the C2-substituent orientation.
The Goal: Selective Mono-N-alkylation without touching the hydroxyl group or forming quaternary ammonium salts.
Diagnostic Decision Tree
Use this flowchart to select the correct protocol based on your available reagents and alkylating partners.
Figure 1: Decision matrix for N-alkylation strategies. Reductive amination is the preferred pathway for amino-alcohols to maximize chemoselectivity.
Critical Troubleshooting Modules (FAQs)
Issue 1: "I am seeing significant O-alkylation (Ether formation)."
Diagnosis: This typically occurs under Method B (Alkyl Halide) conditions when using strong bases (e.g., NaH, KOtBu) or polar aprotic solvents that enhance oxygen nucleophilicity.
The Fix:
Switch to Reductive Amination (Method A): Aldehydes do not react with alcohols to form stable ethers under these conditions.
Base Modulation (Method B): If you must use an alkyl halide, switch to a heterogeneous weak base like
or in Acetone or Acetonitrile. Avoid DMF if possible, as it promotes O-alkylation.
Protecting Group Strategy: If direct alkylation fails, protect the alcohol with TBDMS-Cl, alkylate the amine, then deprotect (TBAF).
Issue 2: "The reaction stalls at ~50% conversion."
Diagnosis: The 5,5-dimethyl group creates a "Thorpe-Ingold" conformational lock. If the C2-hydroxymethyl group is forced into an axial position, the nitrogen lone pair may be sterically shielded or electronically deactivated.
The Fix:
Temperature: Increase reaction temperature to 60°C (for Alkyl Halide) or 40°C (for Reductive Amination) to overcome the conformational energy barrier.
Catalysis: Add 10 mol% NaI (Sodium Iodide) . This converts your alkyl chloride/bromide into a more reactive alkyl iodide in situ (Finkelstein reaction).
Issue 3: "I am getting quaternary ammonium salts (Over-alkylation)."
Diagnosis: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).
The Fix:
Stoichiometry: Use a slight deficit of the alkylating agent (0.95 eq).
Syringe Pump Addition: Add the alkyl halide over 2-4 hours. This keeps the concentration of the electrophile low, statistically favoring reaction with the abundant starting material.
Validated Experimental Protocols
Protocol A: Reductive Amination (Gold Standard)
Best for: High chemoselectivity, preventing over-alkylation.
Solvent: DCE (1,2-Dichloroethane) or THF (anhydrous)[1]
Additive: Acetic Acid (1.0 eq) - Critical for imine formation
Step-by-Step:
Imine Formation: Dissolve substrate and aldehyde in DCE. Add Acetic Acid.[1] Stir for 30-60 mins at Room Temp (RT). Self-Validation: Monitor by TLC (shift in Rf) or formation of water droplets (if visible).
Reduction: Add STAB in three portions over 1 hour. Why STAB? Unlike NaBH4, STAB is acidic and won't reduce the aldehyde/ketone before it forms the iminium ion [1].
Quench: Quench with saturated
(aq).
Workup: Extract with DCM. The amino-alcohol will partition into the organic phase.
Protocol B: Direct Alkylation (Optimization)
Best for: When the alkyl group is not available as an aldehyde (e.g., Benzyl bromide, Methyl iodide).
and add dropwise via syringe pump over 2 hours at 0°C.
Aging: Allow to warm to RT and stir for 12 hours.
Validation: Check LCMS. If "M+Alkyl" peak dominates, proceed. If "M+2(Alkyl)" (Quat salt) appears, stop immediately.
Data & Comparison Table
Feature
Reductive Amination (STAB)
Direct Alkylation ()
Chemoselectivity (N vs O)
High (Kinetic control)
Moderate (Requires weak base)
Risk of Over-Alkylation
Low (Single hydride transfer)
High (Product is nucleophilic)
Reaction Time
2 - 6 Hours
12 - 24 Hours
Steric Tolerance
High (Planar iminium intermediate)
Low (SN2 transition state)
Water Sensitivity
Low (STAB tolerates moisture)
High (Water kills alkyl halides)
Self-Validating System (QC)
How do you know it worked before running a full NMR?
TLC Stain Differential:
Ninhydrin: Stains the starting secondary amine Deep Red/Purple . The product (tertiary amine) often stains faint pink or does not stain significantly.
KMnO4: Stains the alcohol moiety (Yellow/Brown) regardless of N-alkylation.
Test: Spot SM and Product side-by-side. If the product spot is KMnO4(+) but Ninhydrin(-), you likely have the N-alkylated product.
Solubility Check:
The starting amino-alcohol is often water-soluble or amphiphilic.
The N-alkylated product (if R = lipophilic group) should be fully soluble in non-polar solvents (Hexane/Et2O) and insoluble in basic water (
).
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
BenchChem Technical Protocols. (2025). "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines."
Handling hygroscopic properties of (5,5-Dimethylpiperidin-2-yl)methanol
[label="2. Equip Dean-Stark\n& Condenser", fillcolor="#F1F3F4", Fig 1: Mechanistic pathway of atmospheric degradation for piperidine amino alcohols. Troubleshooting Guide When experimental anomalies arise, use this self-...
Fig 1: Mechanistic pathway of atmospheric degradation for piperidine amino alcohols.
Troubleshooting Guide
When experimental anomalies arise, use this self-validating troubleshooting matrix to identify and resolve the root cause.
Table 1: Diagnostic Troubleshooting Matrix
Symptom / Observation
Analytical Confirmation
Root Cause
Immediate Corrective Action
Physical state change: Solid becomes a sticky paste or liquid.
Karl Fischer titration shows >2% water.
Prolonged exposure to ambient humidity during weighing.
Perform Azeotropic Distillation (See Protocol A). Transition to glovebox handling.
Yield drop in N-alkylation/amidation: Starting material remains unreacted.
LC-MS shows a mass peak at [M+H]+ 44 Da higher than expected.
Formation of piperidinium carbamate via atmospheric CO2 absorption.
Heat the starting material under vacuum or reflux in toluene to decarboxylate and drive off CO2.
Quenching of organometallics: Excessive consumption of BuLi or Grignard.
Vigorous gas evolution upon reagent addition.
Absorbed water is acting as a proton source, destroying the organometallic reagent.
Titrate the amino alcohol for water content. Dry thoroughly before use.
Inconsistent stoichiometry: Reactions are consistently under-stoichiometric.
1H NMR shows broad peaks; integration of aliphatic protons is lower than expected relative to internal standard.
Weighing error due to the mass of invisible absorbed water/CO2.
Dry the compound to constant weight. Weigh by difference using an analytical balance inside a dry box.
Quantitative Comparison of Drying Strategies
Not all drying methods are appropriate for amino alcohols. Standard oven drying can lead to thermal degradation or oxidation, while chemical desiccants may bind irreversibly to the amine.
Table 2: Evaluation of Drying Methods for (5,5-Dimethylpiperidin-2-yl)methanol
Drying Method
Efficacy for H2O Removal
Efficacy for CO2 Removal
Risk of Degradation
Recommendation
Azeotropic Distillation (Toluene)
Excellent (<50 ppm)
Excellent (Thermal decarboxylation)
Low (Boiling point is controlled at 110°C)
Gold Standard. Highly recommended for recovering degraded batches.
Vacuum Oven (40°C, <1 mbar)
Moderate
Poor (Carbamates are thermally stable at 40°C)
Low
Good for routine maintenance of fresh batches, but insufficient for syrupy material.
Molecular Sieves (3Å) in Solution
Good
Poor
Low
Useful for storing stock solutions, but does not reverse carbamate formation.
Chemical Desiccants (CaCl2, MgSO4)
Poor
None
High (Exothermic coordination complexes may form)
Do Not Use. Lewis acidic desiccants will coordinate with the basic piperidine nitrogen.
Field-Proven Experimental Protocols
Protocol A: Recovery of Degraded Material via Azeotropic Distillation
When (5,5-Dimethylpiperidin-2-yl)methanol has absorbed significant moisture and CO2, standard vacuum drying is insufficient. The causality behind this protocol is based on Le Chatelier's principle and thermodynamics: boiling toluene forms a minimum-boiling azeotrope with water (boiling at 85°C), physically dragging water out of the system. Simultaneously, the reflux temperature (110°C) provides the necessary thermal energy to break the stable carbamate bonds, releasing CO2 gas[1].
Self-Validating System: The protocol is self-validating because the visual accumulation of water in the Dean-Stark trap provides real-time confirmation of drying progress. When the water volume remains constant for 30 minutes, the system is demonstrably anhydrous.
Step-by-Step Methodology:
Setup: Transfer the "wet" (5,5-Dimethylpiperidin-2-yl)methanol to a round-bottom flask. Add anhydrous toluene (approx. 10 mL per gram of substrate).
Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser. Attach a nitrogen/argon line to the top of the condenser to maintain an inert atmosphere.
Reflux: Heat the mixture to a vigorous reflux (oil bath at ~125°C to achieve an internal temperature of 110°C).
Monitor: Observe the Dean-Stark trap. Water will co-distill with toluene, condense, and phase-separate at the bottom of the trap.
Completion: Continue refluxing until no more water droplets collect in the trap (typically 2-4 hours depending on scale and water content).
Isolation: Cool the flask to room temperature. Concentrate the solution in vacuo using a rotary evaporator backfilled with argon.
Storage: Immediately transfer the resulting anhydrous solid/oil into a glovebox for storage.
Protocol B: Glovebox Handling and Stock Solution Preparation
To prevent the recurrence of hygroscopic degradation, the causality of handling dictates that the material must never be exposed to ambient air.
Step-by-Step Methodology:
Transfer: Move the sealed container of anhydrous (5,5-Dimethylpiperidin-2-yl)methanol into a nitrogen or argon-filled glovebox (H2O < 1 ppm, O2 < 1 ppm).
Dispense: Weigh the required mass using an analytical balance inside the glovebox.
Stock Solution (Optional but Recommended): If the reagent will be used frequently in small quantities, dissolve the bulk material in an anhydrous, inert solvent (e.g., THF or Dichloromethane) to create a stock solution of known molarity (e.g., 1.0 M).
Preservation: Add activated 3Å molecular sieves (10% w/v) to the stock solution to scavenge any trace moisture introduced via syringes. Seal the bottle with a septum cap and electrical tape.
Usage: Outside the glovebox, dispense the solution using standard Schlenk line and dry syringe techniques.
References
Marsh, A., et al. "Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level." Atmospheric Chemistry and Physics, 2022.[Link]
Conway, W., et al. "Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C." The Journal of Physical Chemistry A, 2015.[Link]
Holmes, S., et al. "Water-enhanced CO2 capture in metal–organic frameworks." Frontiers in Chemistry, 2023.[Link]
Zhao, D., et al. "1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]." Organic Syntheses, 1999.[Link]
Technical Support Center: Optimizing (5,5-Dimethylpiperidin-2-yl)methanol Oxidation
Welcome to the Technical Support Center for the oxidation of (5,5-Dimethylpiperidin-2-yl)methanol. As a bifunctional molecule containing both a primary alcohol and a secondary amine, this substrate presents unique chemos...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the oxidation of (5,5-Dimethylpiperidin-2-yl)methanol. As a bifunctional molecule containing both a primary alcohol and a secondary amine, this substrate presents unique chemoselectivity challenges. Direct oxidation attempts frequently result in complex mixtures due to competing N-oxidation, oxidative cleavage, or intramolecular cyclization.
This guide provides field-proven, causality-driven methodologies to isolate your target aldehyde or carboxylic acid with high enantiomeric excess (ee) and yield.
Mechanistic Overview & Reaction Pathways
The fundamental principle of oxidizing (5,5-Dimethylpiperidin-2-yl)methanol is nucleophilic masking . The secondary amine's lone pair is highly nucleophilic and easily oxidized by electrophilic oxoammonium or sulfonium species. Masking this amine via a carbamate protecting group (e.g., N-Boc or N-Cbz) is a strict prerequisite to direct the oxidant exclusively to the C2 primary alcohol.
Pathway divergence in (5,5-Dimethylpiperidin-2-yl)methanol oxidation based on N-protection.
Quantitative Method Comparison
To select the optimal self-validating protocol for your target, consult the quantitative performance metrics below:
Oxidation Method
Target Product
Typical Yield (%)
Enantiomeric Excess (ee %)
Operating Temp (°C)
Oxidant Equivalents
Swern Oxidation
Aldehyde
85 - 92%
> 98%
-78 to 20
1.2 eq Oxalyl Chloride
Anelli (TEMPO/NaOCl)
Aldehyde
80 - 88%
90 - 95%
0 to 5
1.05 eq NaOCl
Zhao (TEMPO/NaClO2)
Carboxylic Acid
88 - 95%
> 98%
35
2.0 eq NaClO2
Aerobic Cu/TEMPO
N-Heterocycle
< 50% (Complex)
N/A
25
O2 (Atmospheric)
Troubleshooting Guide: Minimizing Side Reactions
Observed Side Reaction
Diagnostic Data (LC-MS / NMR)
Mechanistic Cause
Self-Validating Solution
N-Oxidation / Cleavage
M+16 (Hydroxylamine) or M+14 (Nitrone)
Unprotected secondary amine reacts with oxoammonium or halonium species.
Implement N-Boc or N-Cbz protection prior to oxidation. Verify protection via disappearance of N-H stretch in IR (~3300 cm⁻¹).
Over-Oxidation
M+16 relative to desired aldehyde (Carboxylic Acid)
Excess oxidant or presence of water hydrates the aldehyde, allowing further oxidation.
For aldehyde targets, use strictly anhydrous Swern conditions[1]. If using TEMPO, limit NaOCl to 1.05 eq and use a biphasic system to isolate the aldehyde[2].
Epimerization at C2
Loss of enantiomeric excess (ee < 90%)
The C2 proton is alpha to the newly formed carbonyl and susceptible to abstraction by base (e.g., Et3N).
Maintain Swern base addition strictly at -78 °C. Quench with a buffered solution (e.g., saturated NH4Cl) before warming to room temperature[1].
Incomplete Conversion
Presence of starting material alcohol
Insufficient activation of DMSO (Swern) or catalyst degradation (TEMPO).
Ensure oxalyl chloride is added to DMSO at <-70 °C. For TEMPO, ensure the aqueous phase is buffered (pH 8.5-9.5) to prevent oxoammonium degradation.
Causality Focus: The Swern oxidation is chosen for its mild nature and absolute prevention of over-oxidation to the carboxylic acid, provided strictly anhydrous conditions are maintained. It is highly reliable for preserving adjacent chiral centers[1].
Step-by-Step Methodology:
Activation: To a flame-dried flask under N2, add anhydrous CH2Cl2 (0.2 M) and oxalyl chloride (1.2 eq). Cool the system to -78 °C.
DMSO Addition: Add anhydrous DMSO (2.4 eq) dropwise. Causality: This forms the highly reactive chloro(dimethyl)sulfonium chloride intermediate. Stir for 15 min.
Substrate Addition: Dissolve N-Boc-(5,5-dimethylpiperidin-2-yl)methanol (1.0 eq) in a minimal amount of CH2Cl2 and add dropwise. Keep internal temp <-65 °C. Causality: The primary alcohol attacks the sulfonium species to form the key alkoxysulfonium salt. Stir for 30 min.
Deprotonation: Add triethylamine (5.0 eq) dropwise. Causality: Et3N deprotonates the alkoxysulfonium salt to form a sulfur ylide, which undergoes intramolecular fragmentation to yield the aldehyde and dimethyl sulfide (DMS).
Validation & Quench: Stir for 15 min at -78 °C. Validation: The formation of a thick white precipitate (Et3NH⁺Cl⁻) confirms successful deprotonation. Quench with saturated aqueous NH4Cl before removing the cooling bath to prevent base-catalyzed epimerization.
Causality Focus: TEMPO-catalyzed oxidation using NaClO2 as the stoichiometric oxidant (Zhao modification) prevents chlorination side reactions and drives the aldehyde smoothly to the carboxylic acid without heavy metal toxicity[2].
Step-by-Step Methodology:
Preparation: Dissolve N-Boc-(5,5-dimethylpiperidin-2-yl)methanol (1.0 eq) in a mixture of CH3CN and sodium phosphate buffer (pH 6.7) (1:1 v/v).
Catalyst Addition: Add TEMPO (0.05 eq). Causality: TEMPO acts as a stable nitroxyl radical electron shuttle, avoiding the need for harsh stoichiometric oxidants.
Oxidant Addition: Add NaClO2 (2.0 eq) and dilute NaOCl (0.05 eq) simultaneously. Causality: NaOCl oxidizes TEMPO to the active oxoammonium salt, which oxidizes the alcohol to the aldehyde. NaClO2 then selectively oxidizes the aldehyde to the carboxylic acid, regenerating HOCl to sustain the catalytic cycle.
Workup: Stir at 35 °C until complete consumption of starting material (monitor via TLC). Quench with saturated Na2S2O3 to destroy excess oxidant, acidify to pH 3 with 1M HCl, and extract with EtOAc.
Frequently Asked Questions (FAQs)
Q: Why is my (5,5-Dimethylpiperidin-2-yl)methanol degrading into a complex mixture when using copper/TEMPO aerobic oxidation?A: While Cu/TEMPO systems are excellent for isolated primary alcohols, they promote intramolecular oxidative cyclization if the secondary amine is unprotected. The nitrogen lone pair can coordinate with the copper catalyst or attack the intermediate aldehyde, forming undesired N-heterocycles (like substituted indoles or quinolines in related systems) or polymeric mixtures[3]. Always protect the amine first.
Q: I need the C2 stereocenter intact. Which oxidation method minimizes racemization?A: The Swern oxidation is highly recommended for preserving chiral centers adjacent to the alcohol. However, racemization will occur if the reaction warms up in the presence of unquenched triethylamine. Ensure the triethylamine is added strictly at -78 °C and the reaction is quenched with a mild acid (like NH4Cl) before warming to room temperature[1].
Q: Why do I experience a pervasive, unpleasant odor and low yield during the Swern oxidation?A: The odor is dimethyl sulfide (DMS), a volatile byproduct of the fragmentation step[1]. Low yields are typically caused by incomplete activation of DMSO (ensure oxalyl chloride is added at <-70 °C) or warming the alkoxysulfonium intermediate above -65 °C before the triethylamine is added, which leads to Pummerer-type side reactions.
Q: Can I use Pyridinium Chlorochromate (PCC) instead of Swern or TEMPO?A: It is strongly discouraged. Chromium-based oxidants often lead to lower yields, require harsh conditions, and can cause oxidative ring-opening or lactam formation (oxidation of the piperidine ring adjacent to the nitrogen). Furthermore, they pose significant environmental and toxicity hazards compared to the highly chemoselective Swern or TEMPO protocols.
References
The synthesis of N-heterocycles via copper/TEMPO catalysed aerobic oxidation of amino alcohols. Green Chemistry (RSC Publishing). [Link]
Technical Support Center: Stability of (5,5-Dimethylpiperidin-2-yl)methanol Under Acidic Conditions
Executive Summary (5,5-Dimethylpiperidin-2-yl)methanol is highly stable under standard acidic conditions (pH 1–6) at ambient temperatures.[1] The presence of the secondary amine and the primary alcohol functionality dict...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5,5-Dimethylpiperidin-2-yl)methanol is highly stable under standard acidic conditions (pH 1–6) at ambient temperatures.[1] The presence of the secondary amine and the primary alcohol functionality dictates that the primary interaction with acid is protonation , yielding a stable ammonium salt.
Unlike 1,2-amino alcohols, which are prone to acyl migration or rearrangement (e.g., Brook rearrangement) under specific conditions, this compound is a 1,3-amino alcohol (gamma-amino alcohol). The structural rigidity provided by the gem-dimethyl group at the C5 position further stabilizes the piperidine chair conformation, reducing the likelihood of ring contraction or oxidative degradation under non-forcing conditions.
Part 1: Chemical Behavior & Mechanism
The Protonation Event (Primary Pathway)
When exposed to Brønsted acids (HCl, H₂SO₄, TFA), the secondary amine acts as a thermodynamic proton trap.
Mechanism: The nitrogen lone pair accepts a proton (
) to form the piperidinium cation.
pKₐ Context: Piperidines typically exhibit pKₐ values between 10 and 11.[1] In acidic media (pH < 7), the equilibrium lies almost exclusively (>99.9%) toward the protonated salt.
Result: The formation of the salt (e.g., Hydrochloride) increases water solubility and prevents oxidation of the nitrogen.
While stable at room temperature, extreme conditions can force degradation:
Dehydration (Extreme Heat + Strong Acid): The primary alcohol moiety is resistant to dehydration. However, refluxing in concentrated H₂SO₄ (>140°C) could theoretically force an E2 elimination to form an exocyclic alkene, though this is energetically unfavorable compared to tertiary alcohols.
Etherification: In the presence of alcoholic solvents (e.g., Methanol/HCl), acid-catalyzed ether formation at the hydroxymethyl group is a potential side reaction over prolonged periods.
Structural Visualization
The following diagram illustrates the dominant stability pathway (Salt Formation) versus the theoretical high-energy degradation pathway.
Figure 1: Reaction landscape of (5,5-Dimethylpiperidin-2-yl)methanol in acid. The green pathway represents the standard, stable outcome (salt formation).
Part 2: Troubleshooting Guide
Issue 1: "My compound disappeared on LCMS after acid treatment."
Diagnosis: This is likely a retention time shift , not degradation.[1]
Cause: Upon acidification, the neutral free base converts to the cationic ammonium salt. This highly polar species often elutes in the solvent front (dead volume) on standard C18 Reverse Phase columns, especially if the mobile phase lacks ion-pairing agents.
Solution:
Switch to a HILIC column or a C18 column capable of retaining polar amines (e.g., C18-Aq).[1]
Add an ion-pairing agent (e.g., 0.1% TFA or HFBA) to the mobile phase to increase retention.[1]
Check the UV spectrum of the solvent front peak; it should match the parent compound (weak absorbance, likely end-absorption <210 nm).
Issue 2: "I see a new peak with M+14 or M+32 mass shift."
Cause: If you dissolved the compound in Methanol (MeOH) or Ethanol (EtOH) with strong acid (HCl) and let it sit, you may have formed the methyl ether (M+14) or ethyl ether.
Solution:
Avoid storing acidic solutions in alcohols.[1] Use Acetonitrile/Water or pure water for acidic stability studies.[1]
Issue 3: "The recovered solid is hygroscopic and sticky."
Cause: Hydrochloride salts of piperidinyl methanols can be hygroscopic.[1]
Solution:
Lyophilize (freeze-dry) the solution to obtain a powder.[1]
Store in a desiccator at -20°C.
Consider counter-ion exchange to a less hygroscopic salt (e.g., Fumarate or Tartrate) if handling is difficult.[1]
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Safe Acidification & Salt Formation
Use this protocol to stabilize the compound for storage or aqueous solubility.
Dissolution: Dissolve 100 mg of (5,5-Dimethylpiperidin-2-yl)methanol in 2 mL of Dichloromethane (DCM) or Diethyl Ether.
Acid Addition: Slowly add 1.1 equivalents of 4M HCl in Dioxane (or aqueous HCl) at 0°C.
Note: A white precipitate (the salt) should form immediately in organic solvents.
Isolation:
If precipitate forms: Filter and wash with cold ether.[1]
If no precipitate:[1] Evaporate solvent under reduced pressure (Rotavap) at <40°C.[1]
Drying: Dry under high vacuum for 4 hours to remove traces of excess acid.
Storage: Store the resulting hydrochloride salt at -20°C under Argon.
Protocol B: Stability Testing (Validation)
Use this to confirm stability for your specific experimental conditions.
Parameter
Condition
Duration
Acceptance Criteria
Solvent
0.1 M HCl (aq)
24 Hours
>99% Recovery
Temperature
25°C (Ambient)
24 Hours
>99% Recovery
Analysis
HPLC-CAD or LCMS
N/A
No new peaks >0.5%
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Nitric Acid (HNO₃) to dissolve this compound?A:No. Nitric acid is a strong oxidizing agent.[1] While the piperidine ring is relatively robust, the primary alcohol (-CH₂OH) can be oxidized to the carboxylic acid (Piperidine-2-carboxylic acid derivative) or aldehyde under oxidative stress.[1] Use non-oxidizing acids like HCl, H₂SO₄, or Acetic Acid.
Q: Is the gem-dimethyl group at position 5 sensitive to acid?A: No. The 5,5-dimethyl substitution is chemically inert to acid.[1] In fact, it provides steric bulk that locks the piperidine ring into a specific chair conformation (Thorpe-Ingold effect), potentially increasing the overall stability of the ring system compared to unsubstituted piperidine.
Q: Can I heat this compound in 6M HCl for hydrolysis of a co-existing protecting group?A: Yes, generally. Piperidinyl methanols typically survive 6M HCl reflux conditions used for Boc-deprotection or amide hydrolysis.[1] However, always monitor for the theoretical formation of alkyl chlorides (substitution of -OH with -Cl), although this usually requires ZnCl₂ catalysis (Lucas Reagent conditions).[1]
References
BenchChem. (2025).[1][2] Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide. Retrieved from (Analogous compound stability data).[1]
Sigma-Aldrich. (2025).[1] Safety Data Sheet: (R)-Piperidin-2-ylmethanol. Retrieved from (Handling and storage classifications).[1]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General mechanisms for amine protonation and alcohol dehydration).
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Stability of 1,3-amino alcohols vs 1,2-amino alcohols).
Removing residual solvents from (5,5-Dimethylpiperidin-2-yl)methanol samples
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: Residual Solvent Removal from (5,5-Dimethylpiperidin-2-yl)methanol Executive Summary (5,5-Dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Separation Sciences Division
Subject: Technical Guide: Residual Solvent Removal from (5,5-Dimethylpiperidin-2-yl)methanol
Executive Summary
(5,5-Dimethylpiperidin-2-yl)methanol (CAS: [Analogous Structures Cited]) presents unique purification challenges due to its dual functionality: a secondary amine (basic, H-bond acceptor/donor) and a primary alcohol (H-bond donor/acceptor). This "sticky" molecular profile frequently leads to the formation of stable solvates, particularly with chlorinated solvents (DCM) and ethers (THF).
This guide addresses the kinetic trapping of solvents in viscous oils and the thermodynamic stability of amine-solvent complexes. It provides validated protocols to meet ICH Q3C guidelines.
Part 1: Diagnostic Decision Matrix
Before selecting a protocol, characterize the physical state of your sample. The strategy changes if the compound is a free base (likely viscous oil/low-melting solid) or a salt (crystalline solid).
Figure 1: Decision matrix for selecting the appropriate solvent removal protocol based on physical state and solvent class.
Part 2: Troubleshooting & FAQs
Issue 1: "I’ve had my sample on high vacuum (0.1 mbar) for 24 hours, but the NMR still shows 5% DCM."
Root Cause: Chlorinated solvents like Dichloromethane (DCM) act as Lewis acids, forming weak but persistent complexes with the lone pair of the piperidine nitrogen. In a viscous oil, the diffusion coefficient of DCM drops continuously as the solvent is removed, eventually reaching a "glassy" state where evaporation effectively stops.
Solution: The "Solvent Swap" (Protocol A).
You must disrupt the Amine-DCM interaction using a competitive solvent that is easier to remove.
Dissolve the oil in a minimal amount of Methanol (MeOH) or Ethanol . These alcohols hydrogen bond with the amine, displacing the DCM.
The final residue will contain MeOH instead of DCM. MeOH has a smaller molecular radius and higher vapor pressure, making it easier to pull off under vacuum.
Issue 2: "My clear oil turned into a white crust after sitting in the vacuum oven. Is it decomposing?"
Root Cause: This is likely Piperidine Carbonate formation , not decomposition.[2]
Hindered amines like (5,5-Dimethylpiperidin-2-yl)methanol are efficient CO₂ scrubbers. If your vacuum pump is vented to air or if there is a leak, the amine reacts with atmospheric CO₂ to form a carbamate salt.
Verification: Check solubility in dilute acid. Carbonates will effervesce (release CO₂) and dissolve.
Prevention: Backfill your vacuum oven with Argon or Nitrogen , never ambient air. Store the final compound under inert gas.
Issue 3: "I used DMF for the coupling step and can't get it out. The oil stays wet."
Root Cause: DMF (BP 153°C) and DMSO (BP 189°C) have boiling points too high for standard rotary evaporation without excessive heat, which risks oxidizing the alcohol group.
Solution:
Option 1 (Aqueous Workup): Dissolve in Ethyl Acetate (EtOAc).[1] Wash 3x with 5% LiCl (aq) . The Lithium cation coordinates with the DMF/DMSO oxygen, pulling it into the aqueous phase more effectively than water alone.
Option 2 (Lyophilization): If the compound is water-soluble (likely, due to the amine/alcohol), dissolve in water (or t-Butanol/Water) and freeze-dry. This sublimates the solvent matrix, leaving a fluffy solid.
Part 3: Validated Protocols
Protocol A: The Azeotropic "Chase" (For DCM/THF Removal)
Use this when standard vacuum drying fails to remove volatile solvents.
Reagents: HPLC-grade Methanol (MeOH) or Ethanol (EtOH).
Equipment: Rotary Evaporator with water bath set to 40°C.
Dilution: Dissolve the crude oil in 10 volumes of MeOH.
Equilibration: Stir for 5 minutes. This allows MeOH to displace DCM from the amine binding sites.
Concentration: Evaporate the solvent to dryness.
Repetition: Repeat steps 1-3 two more times .
Mechanism: Each cycle reduces the mole fraction of the recalcitrant solvent (DCM) according to Raoult’s Law, replacing it with MeOH.
Final Drying: Place the flask on a high-vacuum manifold (< 1.0 mbar) at ambient temperature for 4-6 hours.
Protocol B: High-Vacuum Ramp (For Viscous Oils)
Use this to prevent "bumping" and surface skinning.
Initial Stage: Connect flask to vacuum manifold. Restrict vacuum to ~20 mbar (water aspirator level) for 15 minutes.
Ramp: Slowly decrease pressure to < 1.0 mbar over 20 minutes.
Agitation: If possible, use a spin-bar or rotate the flask. Static oils form a "skin" that traps solvent.
Temperature: If the solvent persists, heat the bath to 45°C .
Warning: Do not exceed 60°C. Secondary amines can oxidize or undergo intermolecular condensation at high temperatures.
Figure 2: The "Solvent Chase" workflow. Repeating the methanol addition cycle is critical to displace Lewis-acidic solvents.
References
ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). Defines Permitted Daily Exposure (PDE) limits for Class 1, 2, and 3 solvents.
[Link]
Wovkulich, P. M. "Solvent Removal and Drying." in Comprehensive Organic Synthesis. (1991). Fundamental principles of azeotropic distillation and solvent displacement.
[Link]
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. (2016). Discusses solvent properties and separation energy.
[Link]
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (2003). Authoritative text on solvent-solute interactions, including amine-chlorocarbon complexes.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Mass Spectrometry Profiling of (5,5-Dimethylpiperidin-2-yl)methanol
Executive Summary
Product Focus: (5,5-Dimethylpiperidin-2-yl)methanol (CAS: Derivative of 3433-37-2)
Primary Application: Chiral building block for peptidomimetics and fragment-based drug discovery (FBDD).
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of (5,5-Dimethylpiperidin-2-yl)methanol . Unlike its un-substituted parent (piperidin-2-ylmethanol), the introduction of a gem-dimethyl group at the C5 position creates a unique steric and electronic environment that significantly alters ionization behavior. This document compares its MS signature against key structural alternatives to enable precise identification in complex matrices.
Mechanistic Deep Dive: Fragmentation Dynamics
The fragmentation of piperidine alcohols under Electron Ionization (EI, 70 eV) is governed by
-cleavage initiated by the radical cation on the nitrogen atom.
The Gem-Dimethyl Effect
In (5,5-Dimethylpiperidin-2-yl)methanol, the C5 gem-dimethyl group is remote from the ionization site (N1) and the primary cleavage site (C2). However, it stabilizes the ring conformation, reducing the prevalence of random ring-opening fragments compared to the 3,3-dimethyl isomer.
Primary Pathway (Alpha-Cleavage):
Ionization: Removal of an electron from the Nitrogen lone pair forms the molecular ion (
, m/z 143).
Cleavage: Homolytic fission of the C2-C(
) bond results in the loss of the hydroxymethyl radical (CHOH, 31 Da).
Result: Formation of a resonance-stabilized iminium ion at m/z 112 .
Secondary Pathway (Ring Contraction):
High-energy collisions may induce ring opening, but the quaternary carbon at C5 blocks specific retro-Diels-Alder pathways seen in less substituted piperidines.
Figure 1: Dominant fragmentation pathway for (5,5-Dimethylpiperidin-2-yl)methanol under 70 eV EI.
Comparative Profiling: Product vs. Alternatives
Differentiation of piperidine isomers relies on the mass shift of the base peak and the intensity of molecular ions.
Alternative B (3,3-Dimethylpiperidin-2-yl)methanol
Molecular Weight
143.23 g/mol
115.17 g/mol
143.23 g/mol
Molecular Ion ()
m/z 143 (Weak, <5%)
m/z 115 (Weak)
m/z 143 (Very Weak)
Base Peak (-cleavage)
m/z 112
m/z 84
m/z 112 (Suppressed*)
Secondary Diagnostic
m/z 69 (Dimethyl-allyl cation)
m/z 56 (Tetrahydropyridine)
m/z 96 (Loss of water + ring strain)
Distinguishing Factor
Clean m/z 112 peak; presence of gem-dimethyl fragments.
Mass shift of -28 Da (missing 2x methyls).
Steric Hindrance: The 3,3-dimethyl group hinders -cleavage, reducing m/z 112 intensity relative to ring-opening ions.
Critical Insight: While both dimethyl isomers theoretically yield an m/z 112 fragment, the 3,3-dimethyl isomer suffers from steric compression at the cleavage site. This often leads to a higher abundance of "loss of water" peaks (
, m/z 125) compared to the 5,5-isomer.
Experimental Protocol: High-Fidelity Analysis
To replicate these profiles, strictly adhere to the following GC-MS protocol. This method minimizes thermal degradation of the alcohol moiety.
Phase 1: Sample Preparation
Standard Prep: Dissolve 1 mg of (5,5-Dimethylpiperidin-2-yl)methanol in 1 mL of HPLC-grade Methanol.
Derivatization (Optional but Recommended):
Why? Improves peak shape and volatility; confirms -OH presence.
HPLC method development for (5,5-Dimethylpiperidin-2-yl)methanol purity
A Comparative Guide to Detection and Separation Modes Executive Summary The analysis of (5,5-Dimethylpiperidin-2-yl)methanol presents a classic "invisible analyte" challenge in HPLC method development. As a secondary ami...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Detection and Separation Modes
Executive Summary
The analysis of (5,5-Dimethylpiperidin-2-yl)methanol presents a classic "invisible analyte" challenge in HPLC method development. As a secondary amine lacking a conjugated
-system, this molecule exhibits negligible UV absorbance above 210 nm. Standard Reversed-Phase (RP) methods often fail due to poor retention of the polar amine and baseline noise at low detection wavelengths.
This guide objectively compares three distinct analytical strategies to overcome these limitations:
HILIC-CAD/ELSD: The modern "Universal" approach for underivatized analysis.
Pre-Column Derivatization (FMOC): The "High-Sensitivity" approach for trace impurity profiling.
High-pH RP-HPLC (Low UV): The "Conventional" approach, optimized for laboratories with limited instrumentation.
Stereochemistry: Chiral center at C2 (Enantiomeric purity is a separate consideration; this guide focuses on chemical purity).
The Analytical Dilemma:
The secondary amine is protonated at neutral/acidic pH, making it highly polar and prone to eluting in the void volume (
) on C18 columns. Furthermore, without a chromophore, direct UV detection requires wavelengths <205 nm, where solvent cut-off effects and buffer absorption create unacceptable noise.
Best for: Routine purity assay, mass balance, and labs with universal detectors.
Mechanism: HILIC retains polar amines via a water-layer partition mechanism on a polar stationary phase. CAD provides near-universal response independent of chemical structure.
Protocol:
Column: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).
Detection: CAD (Nebulizer Temp: 35°C) or ELSD (Drift Tube: 60°C).
Expert Insight: The acidic buffer (pH 3.0) ensures the piperidine nitrogen is fully protonated, interacting strongly with the HILIC stationary phase via electrostatic interactions (if using bare silica) or partitioning (Amide phase).
Method B: Pre-Column Derivatization with FMOC-Cl
Best for: Trace impurity profiling (<0.05%), biological matrices, and UV/Fluorescence-only labs.
Mechanism: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with secondary amines to form a stable, highly hydrophobic, and UV/Fluorescent-active carbamate derivative.
Best for: Labs with no CAD/Fluorescence and high-tolerance for baseline noise.
Mechanism: Operating at pH 10 (near the amine pKa) suppresses ionization, neutralizing the molecule to increase retention on C18. Detection relies on the weak C-N/C-O absorbance at 205 nm.
Protocol:
Column: Hybrid C18 (High pH stable, e.g., Waters XBridge C18 or Gemini NX-C18). Do not use standard silica columns.
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
Figure 1: Strategic decision tree for selecting the appropriate HPLC method based on instrumentation and sensitivity requirements.
Derivatization Reaction Pathway
Figure 2: Reaction scheme for the pre-column derivatization of the secondary amine with FMOC-Cl to enable UV/Fluorescence detection.
Part 5: References
Agilent Technologies. (2019).[7] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC. Retrieved from [Link]
Comparative Biological Activity of (5,5-Dimethylpiperidin-2-yl)methanol Analogs: A Guide to Scaffold Optimization
Executive Summary The (5,5-dimethylpiperidin-2-yl)methanol scaffold is a highly versatile building block in modern medicinal chemistry. Unsubstituted piperidines are notorious for rapid phase I metabolism via cytochrome...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The (5,5-dimethylpiperidin-2-yl)methanol scaffold is a highly versatile building block in modern medicinal chemistry. Unsubstituted piperidines are notorious for rapid phase I metabolism via cytochrome P450-mediated hydroxylation at the C3, C4, and C5 positions. By introducing a gem-dimethyl group at C5, medicinal chemists achieve critical steric hindrance that blocks metabolic oxidation while heavily influencing the conformational dynamics of the C2-hydroxymethyl group.
This guide objectively compares three distinct classes of analogs derived from this scaffold, evaluating their performance against leading alternative scaffolds (e.g., 5,5-difluoropiperidines) in the context of kinase (CDK7) and viral protease (Mpro) inhibition.
Mechanistic Rationale: The 5,5-Dimethyl Advantage
The integration of the 5,5-dimethyl motif is not merely structural; it is a calculated pharmacokinetic and pharmacodynamic optimization:
Metabolic Shielding: The bulky methyl groups sterically occlude the C5 position, forcing metabolic enzymes to seek less favorable oxidation sites. This effectively extends the compound's half-life in human liver microsomes (HLM) [3].
Conformational Locking: The pseudo-axial/equatorial dynamics of the piperidine ring are restricted by the gem-dimethyl substitution. This forces the C2-methanol group into a predictable equatorial orientation, which is crucial for establishing tight hydrogen bonding networks within enzymatic pockets (such as the hinge region of kinases or the S1' subsite of proteases) [1, 2].
Comparative Analysis of Analogs
To illustrate the biological utility of this scaffold, we compare three specific derivatives:
Analog A (O-Alkylated Ether): Optimized for CDK7 inhibition, mimicking the binding mode of highly selective, noncovalent kinase inhibitors [1].
Analog B (Carbamate Derivative): Optimized for SARS-CoV-2 Mpro inhibition, utilizing the bulky piperidine ring to occupy the S1' pocket and prevent viral replication [2].
Alternative Scaffold (5,5-Difluoropiperidin-2-yl methanol): A bioisostere where fluorine replaces the methyl groups to completely abolish benzylic-like oxidation while lowering the basicity of the piperidine nitrogen [3].
To ensure scientific integrity and reproducibility, the following protocols are designed with internal controls to create a self-validating experimental system.
Protocol 1: CDK7 Kinase Activity Assay (TR-FRET)
Objective: Quantify the IC50 of Analog A against the CDK7/CycH/MAT1 complex.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the time delay minimizes compound auto-fluorescence interference—a common artifact with piperidine-dense libraries.
Reagent Preparation: Prepare 6.6 nM CDK7/CycH/MAT1 complex in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
Compound Titration: Dispense Analog A in a 12-point dose-response curve (10 µM to 0.05 nM, 3-fold dilutions) using an acoustic liquid handler. Rationale: Acoustic dispensing eliminates tip-based carryover of highly lipophilic analogs.
Reaction Initiation: Add 2 µg of biotinylated peptide substrate and 3 µM ATP. Rationale: Utilizing an ATP concentration near the Km sensitizes the assay to competitive inhibitors [1].
Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding EDTA (to chelate Mg²⁺ and stop kinase activity) alongside a Europium-labeled anti-phospho antibody.
Validation Check: The assay is only considered valid if the Z'-factor is >0.6 between the DMSO vehicle controls (full activity) and staurosporine controls (full inhibition).
Protocol 2: Microsomal Stability Assay (Phase I Metabolism)
Objective: Verify the metabolic shielding effect of the 5,5-dimethyl group compared to the 5,5-difluoro alternative.
Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL human liver microsomes (HLM) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.
Sampling: Quench 50 µL aliquots at 0, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing tolbutamide as an internal standard.
LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 mins. Inject the supernatant onto a C18 column (e.g., Waters XSelect HSS T3) [3]. Monitor the disappearance of the parent mass.
Metabolite Identification: Scan for +16 Da mass shifts (hydroxylation). For Analog A and B, expect minimal +16 Da peaks compared to unsubstituted piperidines, validating the successful C5 steric blockade.
Visualizations
CDK7 signaling pathway and targeted transcriptional blockade by Analog A.
Standardized high-throughput screening workflow for analog evaluation.
Conclusion
The (5,5-dimethylpiperidin-2-yl)methanol scaffold offers a superior balance of steric bulk and metabolic stability compared to unsubstituted variants. While the 5,5-difluoro bioisostere provides absolute protection against C5 oxidation, the gem-dimethyl group often yields better cellular permeability and target residence time due to favorable hydrophobic interactions within target binding pockets (such as CDK7 and Mpro). Careful selection of the C2-methanol derivatization dictates the ultimate target selectivity of the analog.
References
Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. ACS Publications.1
Protease inhibitors for treating or preventing coronavirus infection. Google Patents (WO2023133174A1). 2
Comparative Guide: Chiral HPLC Separation Strategies for (5,5-Dimethylpiperidin-2-yl)methanol Isomers
Executive Summary (5,5-Dimethylpiperidin-2-yl)methanol is a highly valuable, sterically hindered chiral building block used in advanced pharmaceutical synthesis. However, separating its enantiomers presents two fundament...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5,5-Dimethylpiperidin-2-yl)methanol is a highly valuable, sterically hindered chiral building block used in advanced pharmaceutical synthesis. However, separating its enantiomers presents two fundamental analytical challenges: a lack of a conjugated π-system for UV detection, and a highly basic secondary amine that causes severe chromatographic tailing.
This guide provides an objective, data-backed comparison of the two primary analytical products/workflows used to resolve these isomers: Direct Analysis via ELSD/MS and Indirect Analysis via Pre-column Derivatization with UV Detection . By understanding the causality behind these chromatographic behaviors, researchers can select the optimal self-validating workflow for their specific scale and sensitivity requirements.
Mechanistic Background & Column Chemistry
To develop a robust separation method, we must first address the physicochemical realities of the analyte:
The Chromophore Deficiency: Because the molecule consists only of an aliphatic piperidine ring and a methanol group, it lacks a strong UV chromophore. Standard UV detection at 254 nm is impossible, and low-wavelength UV (210 nm) is highly susceptible to baseline drift from mobile phase solvents[1].
Silanol Interactions & Peak Tailing: The secondary amine on the piperidine ring is highly basic. When interacting with immobilized polysaccharide chiral stationary phases (CSPs), the amine will undergo secondary ion-exchange interactions with residual acidic silanols on the underlying silica support. This causes severe peak tailing, which destroys the enantiomeric resolution (
The Chemical Solution: To competitively mask these silanols, a basic mobile phase additive—typically 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA)—is strictly required[3]. Furthermore, the 5,5-dimethyl substitution creates local steric bulk near the chiral center. Polysaccharide CSPs with larger chiral cavities, such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IC) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), provide the necessary steric inclusion and hydrogen-bonding sites for effective chiral recognition[4].
Methodological Comparison: Direct vs. Indirect Workflows
We evaluate two distinct chromatographic strategies to overcome the detection and separation challenges.
Strategy A: Direct Analysis (Underivatized)
This approach injects the intact molecule directly onto the CSP. Because UV detection is unviable, it relies on Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).
Mechanism: Separation relies purely on the native hydrogen bonding between the analyte's hydroxyl/amine groups and the CSP's carbamate linkages.
Best For: Preparative-scale purifications, API screening, and laboratories equipped with universal detectors.
This approach reacts the analyte with a UV-active tagging agent, such as 3,5-dinitrobenzoyl chloride, prior to injection[2].
Mechanism: The derivatization agent not only adds a strong chromophore for 254 nm UV detection but also introduces an electron-deficient aromatic ring (a
-acid). This creates strong stacking interactions with the electron-rich phenyl groups (-bases) on the CSP, often dramatically increasing the separation factor ().
Best For: Trace enantiomeric excess (ee%) determination, pharmacokinetic studies, and standard QA/QC labs lacking ELSD.
Quantitative Performance Comparison
Parameter
Direct Analysis (ELSD/MS)
Indirect Analysis (Derivatization + UV)
Primary Detector
ELSD, CAD, or LC-MS
UV/Vis (254 nm)
Sample Prep Time
< 5 minutes (Dilution only)
2–3 hours (Reaction + Workup)
Typical Resolution ()
1.5 – 2.5
2.5 – 5.0 (Enhanced via stacking)
Limit of Detection (LOD)
~10–50 µg/mL (ELSD dependent)
< 1 µg/mL (Highly sensitive)
Risk of Racemization
None
Low (Requires strict temperature control)
Cost per Analysis
Low (No reagents)
Moderate (Derivatization reagents required)
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. You must pass the embedded System Suitability Tests (SST) before proceeding to sample analysis to ensure the integrity of the data.
Protocol A: Direct Chiral HPLC Workflow
Mobile Phase Preparation: Mix Hexane, Isopropanol, and Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Causality check: DEA is volatile; prepare fresh daily to ensure silanol masking remains effective.[2]
System Equilibration: Purge the Chiralpak IC (250 x 4.6 mm, 5 µm) column at 1.0 mL/min until the ELSD baseline stabilizes (typically 30 minutes).
System Suitability Test (SST): Inject 10 µL of a 1 mg/mL racemic (5,5-Dimethylpiperidin-2-yl)methanol standard.
Validation Gate 1: Enantiomeric Resolution (
) must be .
Validation Gate 2: Tailing Factor (
) must be . If , the DEA concentration is insufficient or degraded; halt analysis and remake the mobile phase.
Sample Analysis: Inject unknown samples. Bracket with the racemic standard every 10 injections to verify retention time stability.
Derivatization Reaction: In a dry vial, dissolve 1 mmol of the analyte in 5 mL of anhydrous dichloromethane. Add 1.2 mmol of Triethylamine (TEA) and 1.1 mmol of 3,5-dinitrobenzoyl chloride. Stir at room temperature for 2 hours[2].
Quench and Workup: Quench with 1 mL of methanol, evaporate to dryness under nitrogen, and reconstitute in the mobile phase (Hexane/Ethanol 90:10 v/v).
System Suitability Test (SST) - Blank: Inject a reagent blank (reaction performed without the analyte).
Validation Gate 1: The chromatogram must show no interfering peaks at the expected retention times of the derivatized enantiomers.
System Suitability Test (SST) - Racemate: Inject the derivatized racemic standard onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with UV detection at 254 nm[3].
Validation Gate 2:
must be .
Sample Analysis: Proceed with sample injections, quantifying ee% via peak area integration.
Workflow Visualization
Workflow comparison of Direct vs. Indirect Chiral HPLC methods for piperidine derivatives.
Title: Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol
Source: Benchchem
URL:2
Title: The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol
Source: Recipharm / Journal of Medicinal Chemistry
URL:3
Title: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC
Source: ResearchGate / Talanta
URL:4
Validating Synthesis of (5,5-Dimethylpiperidin-2-yl)methanol via IR Spectroscopy
Executive Summary: The Structural Imperative (5,5-Dimethylpiperidin-2-yl)methanol is a high-value pharmacophore in medicinal chemistry. The gem-dimethyl group at the C5 position introduces significant steric bulk and con...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Imperative
(5,5-Dimethylpiperidin-2-yl)methanol is a high-value pharmacophore in medicinal chemistry. The gem-dimethyl group at the C5 position introduces significant steric bulk and conformational rigidity, often improving the metabolic stability and selectivity of drug candidates compared to the unsubstituted piperidine-2-methanol [1].
However, the synthesis of this hindered amine scaffold presents specific challenges, particularly in monitoring the complete reduction of the precursor carbonyl species. While NMR is the gold standard for structural characterization, it is often too slow for real-time process monitoring.
This guide validates the use of Fourier Transform Infrared (FT-IR) Spectroscopy as a robust, rapid, and self-validating alternative for monitoring the synthesis of (5,5-dimethylpiperidin-2-yl)methanol. We compare its efficacy against NMR and TLC, providing a definitive protocol for confirming the transformation of Ethyl 5,5-dimethylpiperidine-2-carboxylate to the target amino alcohol.
Synthesis Overview & Mechanistic Grounding
The most reliable route to (5,5-dimethylpiperidin-2-yl)methanol involves the hydride reduction of its corresponding ester precursor.
) into a primary alcohol (). This drastic change in functional groups makes IR spectroscopy an ideal monitoring tool.
Key Process Risks:
Incomplete Reduction: Residual ester remains.
Over-reduction/Side Reactions: Ring opening (rare but possible) or aldehyde formation (if mild reductants are used).
Water Contamination: Broadening of OH bands masking the signal.
IR Validation Framework: The Spectral Fingerprint
To validate the product, one must confirm the disappearance of the starting material's diagnostic bands and the appearance of the product's signature modes.
Appearance of strong, broad band indicates alcohol formation.[2]
Amine (N-H)
Stretching
~3300 (Weak, if free base)
3300–3500 (Overlaps OH)
Broadening of the OH region; N-H wagging may appear ~700-900.
Gem-Dimethyl
C-H Bending
1385 & 1365 (Doublet)
1385 & 1365 (Doublet)
Structural Integrity Check. The "split" peak confirms the 5,5-dimethyl group is intact.
C-O (Alcohol)
Stretching
~1200 (Ester C-O-C)
1050–1080 (Primary OH)
Shift from ester C-O character to primary alcohol C-O character.
The "Gem-Dimethyl" Signature
A critical aspect of validating this specific isomer is the gem-dimethyl effect . Unlike a single methyl group, the gem-dimethyl moiety exhibits a characteristic doublet in the C-H bending region at approximately 1385 cm
and 1365 cm [2].[3] This spectral feature serves as an internal standard; if these peaks are lost or distorted, the ring structure or substitution pattern may have been compromised.
Comparative Analysis: IR vs. Alternatives
Why choose IR over NMR or MS for in-process validation?
Table 2: Performance Matrix
Feature
FT-IR (ATR)
1H NMR
TLC / LC-MS
Speed
Instant (< 1 min)
Slow (15–30 min prep + run)
Medium (5–10 min)
Sample Prep
None (Direct ATR)
Deuterated solvent required
Dilution/Elution required
Sensitivity to C=O
High (Strong dipole)
Good (Carbonyl carbon weak)
Variable (UV active?)
Water Tolerance
Low (OH masking)
High (DO exchange)
High
Cost per Run
Negligible
High (Solvents/Tube)
Medium (Solvents/Column)
Experimental Protocol
Objective: Synthesize (5,5-dimethylpiperidin-2-yl)methanol and validate via IR.
Step 1: Reduction Reaction
Setup: Flame-dry a 100 mL round-bottom flask. Add Ethyl 5,5-dimethylpiperidine-2-carboxylate (1.0 eq) dissolved in anhydrous THF.
Addition: Cool to 0°C. Add LiAlH
(2.5 eq) portion-wise (pellets or solution) under Argon.
Reflux: Warm to RT, then reflux for 4 hours.
Sampling (In-Process):
Take a 50 µL aliquot.
Quench with 1 drop of Glauber’s salt (Na
SO 10HO) or wet ether.
Evaporate solvent rapidly with a nitrogen stream.
IR Scan: Apply residue to Diamond ATR crystal.
Decision: If peak at 1735 cm
exists, continue reflux.
Step 2: Workup & Isolation[4]
Quench: Fieser workup (
mL HO, mL 15% NaOH, mL HO).
Filtration: Filter precipitate through Celite.
Drying: Dry filtrate over MgSO
and concentrate in vacuo.
Final IR Validation: Analyze the resulting oil/solid.
Step 3: Data Interpretation (The "Self-Validating" Logic)
Use the following logic flow to validate the synthesis.
Figure 1: Decision tree for validating the synthesis of (5,5-dimethylpiperidin-2-yl)methanol using IR markers.
Detailed Spectral Analysis
To assist in the interpretation, we define the expected spectral envelope.
The "Fingerprint" Region (1500–600 cm
)
While the functional group region (4000–1500 cm
) confirms the reaction, the fingerprint region confirms the molecule.
1460 cm
: CH scissoring (cyclic alkane).
1385/1365 cm
: The Gem-Dimethyl Split . This is the most distinct feature distinguishing the 5,5-dimethyl analog from the standard piperidin-2-ylmethanol.
1060 cm
: C-O stretch. A strong, sharp band characteristic of primary alcohols. If this appears as a doublet or shifts significantly, check for ring-opening side products.
Common Artifacts
CO
Doublet (2350 cm): Background noise; ignore.
Broad Water Band (3400 cm
): If the sample is not dry, this overlaps the OH/NH signal. Mitigation: Dry sample in a vacuum desiccator over PO before final scan.
References
Wuitschik, G., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry." Angewandte Chemie International Edition, 49(16), 2834-2835. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (See Chapter 2: Infrared Spectroscopy, Section on Alkanes/Gem-Dimethyl). Link
NIST Chemistry WebBook. "Infrared Spectra of Piperidine Derivatives." National Institute of Standards and Technology. Link
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. Link
Comparative Guide: Piperidine Methanol Derivatives in Medicinal Chemistry & Drug Discovery
As medicinal chemistry evolves, the selection of highly versatile, functionalizable scaffolds is critical for successful drug development. Piperidine methanol derivatives —characterized by a six-membered nitrogen-contain...
Author: BenchChem Technical Support Team. Date: March 2026
As medicinal chemistry evolves, the selection of highly versatile, functionalizable scaffolds is critical for successful drug development. Piperidine methanol derivatives —characterized by a six-membered nitrogen-containing heterocycle attached to a hydroxymethyl group—serve as powerful building blocks[1]. The secondary amine provides a site for targeted lipophilic modifications, while the hydroxyl group acts as a critical hydrogen-bond donor/acceptor.
This guide provides an objective, data-driven comparison of three primary piperidine methanol sub-classes: Quinoline-linked analogs (Antimicrobials) , N-Aralkyl derivatives (CNS agents) , and Bi-substrate linkers (Epigenetic inhibitors) . By analyzing their structure-activity relationships (SAR) and performance metrics, researchers can make informed decisions when selecting scaffolds for specific therapeutic targets.
Structural Class Comparison & Performance Analysis
A. Quinoline-Linked Derivatives (e.g., Mefloquine Analogs)
Originally developed as antimalarials, quinoline-linked piperidine methanols (such as Compound 4377) have been repurposed as potent broad-spectrum antifungals.
Performance vs. Alternatives: Unlike standard azole antifungals (e.g., fluconazole) which are highly susceptible to efflux pump-mediated resistance, mefloquine analogs disrupt the fungal cell membrane directly.
Mechanistic Causality: Recent SAR studies demonstrate that all four stereoisomers of Compound 4377 retain potent antifungal activity against Cryptococcus neoformans and Candida albicans[2]. Because the antifungal efficacy relies on the overall lipophilic bulk and the basicity of the piperidine nitrogen rather than a highly constrained enzymatic pocket, stereoselective synthesis is not strictly required. This drastically reduces manufacturing costs compared to highly stereospecific alternatives[3].
B. N-Aralkyl Substituted Derivatives (CNS Therapeutics)
N-aralkyl piperidine methanols are highly selective inhibitors of serotonin (5-HT2A) receptors, utilized in the treatment of depressive and bipolar disorders[4].
Performance vs. Alternatives: Compared to traditional tricyclic antidepressants, these derivatives offer superior receptor selectivity, minimizing off-target anticholinergic side effects.
Mechanistic Causality: The N-alkylation of the piperidine ring with aralkyl groups precisely tunes the compound's lipophilicity (cLogP), ensuring optimal blood-brain barrier (BBB) penetration. Inside the CNS, the methanol moiety forms essential hydrogen bonds within the 5-HT2A receptor pocket, anchoring the antagonist[5].
C. Bi-Substrate Linkers (Antimalarial Epigenetic Inhibitors)
In advanced antimalarial drug design, the piperidine methanol moiety is utilized as a structural linker connecting a quinoline scaffold to an amino-quinazoline scaffold to target Plasmodium falciparum DNA methyltransferases (DNMTs)[6].
Performance vs. Alternatives: Monomeric inhibitors often suffer from rapid target mutation. By using a piperidine methanol linker, these bi-substrate compounds simultaneously occupy two distinct binding pockets, exponentially decreasing the likelihood of resistance.
Mechanistic Causality: The cyclic nature of the piperidine provides a rigid yet functionalized spacer. It maintains the exact Angstrom distance required between the two pharmacophores while preventing the entropic penalty associated with highly flexible, linear alkyl linkers[6].
Quantitative Performance Data
The following table summarizes the comparative experimental data for these derivative classes to guide scaffold selection:
Derivative Class
Representative Scaffold
Primary Indication
Target / Mechanism
Key Performance Metric
Stereochemical Dependency
Quinoline-Linked
Compound 4377
Fungal Infections
Membrane Disruption
MIC: 1–8 μg/mL (C. neoformans)
Low (Erythro & Threo both active)
N-Aralkyl Substituted
Volinanserin analogs
CNS Disorders
5-HT2A Antagonism
IC50 < 10 nM (High Affinity)
High (Specific enantiomers required)
Bi-substrate Linkers
Quinoline-Quinazoline
Malaria (P. falciparum)
DNMT1 / DNMT3a Inhibition
Dual-pocket occupancy
Moderate (Linker flexibility prioritized)
Pharmacological Pathways
Fig 1. Pharmacological branching of piperidine methanols based on structural linkage.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a validation checkpoint.
Protocol A: Diastereoselective Synthesis & Resolution of Piperidine Methanols
When evaluating CNS agents, isolating specific enantiomers is critical due to the strict spatial requirements of the 5-HT2A receptor.
N-Boc Protection: React 2-piperidinemethanol with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM).
Causality: The secondary amine is highly nucleophilic. Protection is mandatory to prevent unwanted N-alkylation or oxidation during subsequent cross-coupling steps.
Validation Checkpoint: Analyze the intermediate via LC-MS. A mass shift of +100 m/z confirms successful Boc protection. The absence of the free amine peak prevents false-positive yields in downstream steps.
Scaffold Coupling: Perform the desired coupling (e.g., Grignard addition or Buchwald-Hartwig amination) to attach the aralkyl or quinoline moiety.
Deprotection: Treat the intermediate with 50% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature.
Causality: TFA provides a highly acidic environment to cleave the Boc group while remaining volatile. This allows for removal under reduced pressure, avoiding basic aqueous workups that would cause the loss of the highly polar, water-soluble deprotected piperidine methanol.
Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. A distinct color change confirms the presence of the liberated secondary amine.
Chiral HPLC Resolution: Separate the erythro and threo enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase.
Protocol B: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) for quinoline-linked piperidine methanols against C. albicans.
Compound Solubilization: Dissolve the synthesized derivative in 100% DMSO to a stock concentration of 10 mg/mL.
Causality: Piperidine methanol derivatives often exhibit high lipophilicity (cLogP > 4). Attempting to dissolve them directly in aqueous buffers will cause micro-precipitation, leading to artificially high (false negative) MIC values.
Serial Dilution: Perform two-fold serial dilutions of the compound in RPMI 1640 medium buffered to pH 7.0 with MOPS.
Inoculation: Add standardized fungal inoculum (
to CFU/mL) to each well.
Incubation & Readout: Incubate at 35°C for 48 hours and measure optical density (OD) at 600 nm.
Validation Checkpoint: The final DMSO concentration in the assay must not exceed 1% v/v. A vehicle-control well (1% DMSO + media + inoculum) must show uninhibited fungal growth to validate that any observed cell death is strictly compound-mediated, not solvent toxicity.
Experimental Workflow Diagram
Fig 2. Self-validating workflow for synthesis and biological evaluation of derivatives.
References
American Chemical Society (ACS). "Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs." ACS Medicinal Chemistry Letters (2024). Available at:[Link]
United States Patent and Trademark Office. "Patent US5169096A: N-aralkyl-piperidine-methanol derivatives." Justia Patents / Google Patents (1992).
National Institutes of Health (NIH) / PubMed Central. "Antimalarial Inhibitors Targeting Epigenetics or Mitochondria in Plasmodium falciparum: Recent Survey upon Synthesis and Biological Evaluation." PMC (2022). Available at:[Link]
As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a definitive, self-validating system for the safe handling and disposal of (5,5-Dim...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a definitive, self-validating system for the safe handling and disposal of (5,5-Dimethylpiperidin-2-yl)methanol .
Moving beyond basic compliance, this guide explains the chemical causality behind each safety protocol. By understanding why this specific piperidine derivative behaves the way it does, your laboratory can proactively mitigate risks, prevent incompatible chemical reactions, and maintain strict environmental compliance.
Chemical Profiling & Hazard Causality
To safely manage (5,5-Dimethylpiperidin-2-yl)methanol, we must first analyze its molecular architecture. The compound consists of a piperidine ring (a secondary amine) substituted with two methyl groups and a hydroxymethyl group.
Basicity and Nucleophilicity: The secondary amine center is a moderately strong organic base and a potent nucleophile. In aqueous solutions, it can drive the pH upward, potentially classifying the waste as an EPA D002 Corrosive material[1],[2].
Irritation Potential: Like most piperidine derivatives, it is highly irritating to the skin, eyes, and respiratory tract[3],[4].
Reactivity Risks: Because of its nucleophilic nature, this compound must be strictly segregated from strong oxidizing agents, acids, and halogenated solvents[5],[6]. Mixing amines with halocarbons (e.g., dichloromethane) can trigger exothermic alkylation reactions, leading to dangerous pressure buildup in sealed waste containers.
Quantitative Safety & Regulatory Data
The following table summarizes the critical quantitative thresholds and material specifications required for managing this compound under Environmental Protection Agency (EPA) and general Environmental Health and Safety (EHS) guidelines.
Parameter
Threshold / Specification
Causality / Regulatory Basis
EPA Corrosivity (D002)
pH ≥ 12.5
Aqueous amine solutions may exceed pH 12.5, causing severe tissue and metal corrosion[1],[2].
EPA Ignitability (D001)
Flash point < 60 °C (140 °F)
Waste mixed with flammable organic solvents (e.g., methanol) poses a severe fire risk[1],[2].
SAA Storage Limit
55 Gallons
Regulatory maximum for Satellite Accumulation Areas before mandatory EHS removal within 3 days[1].
Glove Material
Nitrile or Neoprene
Protects against secondary amine permeation and organic solvent vehicles[7],[4].
Container Material
High-Density Polyethylene (HDPE)
Prevents the alkaline etching that occurs in glass; resists organic solvent degradation[5],[1].
Step-by-Step Disposal Methodology
Every disposal protocol must be a self-validating system. Follow these steps to ensure the waste is chemically stabilized and legally compliant before it leaves your bench.
Phase 1: Waste Segregation and Characterization
Determine the Matrix: Assess whether the (5,5-Dimethylpiperidin-2-yl)methanol waste is in an aqueous solution, an organic solvent, or a solid form (e.g., contaminated pipette tips or paper towels).
Chemical Incompatibility Check: Strictly segregate this amine waste from halogenated solvents, heavy metals, and strong acids. Causality: Segregation prevents violent exothermic neutralization or alkylation reactions[5],[6].
Validate pH for Aqueous Waste: Dip a universal pH indicator strip into the aqueous waste stream. If the pH is ≥ 12.5, you must classify and label the waste under EPA Waste Code D002 (Corrosive)[1],[2].
Phase 2: Containerization
Select the Receptacle: Use a dedicated High-Density Polyethylene (HDPE) container. Causality: Highly basic amine solutions (pH > 10) can slowly etch silicate glass over the standard 9-month accumulation period, compromising container integrity[8],[9].
Seal and Inspect: Ensure the container has a tight-fitting, leak-proof cap. Never leave funnels in the bottle mouth, as this violates closed-container regulations and allows toxic vapors to escape[8],[1].
Phase 3: Labeling and SAA Storage
Deface Old Labels: If reusing a commercial chemical bottle, completely deface the original label to prevent emergency response confusion[8],[10].
Apply Hazardous Waste Label: Write the full chemical name—"(5,5-Dimethylpiperidin-2-yl)methanol"—in English. Do not use chemical symbols or structural abbreviations[8].
Store in SAA: Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA). Ensure the total hazardous waste in the SAA does not exceed the 55-gallon regulatory limit[1].
Phase 4: Empty Container Management
Triple-Rinse Protocol: For empty primary containers that held the pure chemical, triple-rinse them with a compatible solvent (e.g., methanol or water)[8],[10].
Rinsate Disposal: Collect all rinsate and dispose of it as hazardous waste. Once cleaned and the label defaced, the empty plastic container may be discarded in the regular solid waste stream, pending your institution's specific policies[5],[8].
Spill Response & Decontamination Protocol
In the event of a spill, immediate and logical action is required to prevent inhalation exposure and environmental contamination.
Evacuate and Ventilate: Clear the immediate area and ensure the chemical fume hood or room ventilation is operating at maximum capacity[7].
Neutralize and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand[7],[6]. Causality: Inert absorbents prevent the dangerous exothermic reactions that can occur if acidic or reactive absorbents are mistakenly applied to basic amines.
Collect and Decontaminate: Use non-sparking tools to sweep the absorbed material into a hazardous waste bag. Causality: Piperidine derivatives mixed with organic solvents can lower the flash point below 60°C, creating an ignitable vapor hazard where a single spark could trigger a fire[3],[6]. Wash the spill area with water and a mild detergent to remove residual amine, collecting the wash water as hazardous waste[4].
Disposal Workflow Visualization
The following decision tree illustrates the logical flow for classifying and containerizing this specific chemical waste.
Workflow for the classification and disposal of (5,5-Dimethylpiperidin-2-yl)methanol waste.
References
Hong Kong University of Science and Technology / Emory University. "Chemical Waste Disposal Guidelines." Available at: [Link]
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 8082, Piperidine." Available at: [Link]
University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." Available at:[Link]
Stanford University Environmental Health & Safety. "Laboratory Chemical Waste Guidelines." Available at: [Link]
University of Canterbury. "Laboratory Chemical Waste Handling and Disposal Guidelines." Available at: [Link]
PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs." Available at: [Link]
Comprehensive Safety & Handling Guide: (5,5-Dimethylpiperidin-2-yl)methanol
Introduction & Chemical Identity (5,5-Dimethylpiperidin-2-yl)methanol is a specialized heterocyclic building block used frequently in the synthesis of pharmaceutical candidates, particularly for modulating solubility and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Identity
(5,5-Dimethylpiperidin-2-yl)methanol is a specialized heterocyclic building block used frequently in the synthesis of pharmaceutical candidates, particularly for modulating solubility and basicity in drug design. As a piperidine derivative featuring a primary alcohol and geminal dimethyl substitution, it presents specific chemical hazards driven by its secondary amine functionality.
This guide provides a self-validating safety protocol based on Structure-Activity Relationship (SAR) analysis. In the absence of compound-specific toxicological data, we apply the Precautionary Principle , treating the substance according to the hazards of its functional class: hindered secondary amines and amino-alcohols .
Chemical Profile
Property
Detail
Chemical Name
(5,5-Dimethylpiperidin-2-yl)methanol
Structure
Piperidine ring with a hydroxymethyl group at C2 and gem-dimethyl at C5
Molecular Formula
C₈H₁₇NO
Molecular Weight
143.23 g/mol
Predicted State
Viscous liquid or low-melting solid (Hygroscopic)
Primary Hazard
Corrosive / Severe Irritant (Skin, Eyes, Respiratory)
Risk Assessment & Hazard Identification
Core Directive: Treat this compound as a Corrosive Base until proven otherwise.
GHS Classification (Predicted)
Based on functional group analysis of analogous piperidine-methanols (e.g., 2-Piperidinemethanol, CAS 29683-84-9):
Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).
Serious Eye Damage: Category 1 (Risk of irreversible damage).
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).
Mechanistic Hazard Logic
Basicity: The secondary amine (pKₐ ~10-11) can saponify fatty acids in the skin, leading to deep chemical burns that may not be immediately painful.
Polarity: The alcohol group increases water solubility, facilitating rapid absorption through mucous membranes.
Volatility: While likely low-volatility, aerosols or dusts (if solid) are highly irritating to the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix
Expert Insight: Standard nitrile exam gloves are often insufficient for prolonged contact with amines. For synthesis involving concentrated reagents, "double-gloving" or using higher-rated materials is non-negotiable.
PPE Selection Flowchart
The following logic gate determines the required PPE based on operational scale.
Caption: PPE Decision Tree based on operational scale and physical state.
Glove Permeation & Compatibility Data
Data extrapolated from general piperidine/amine resistance profiles.
Material
Thickness (mil)
Breakthrough Time (min)
Recommendation
Nitrile (Disposable)
4-5
15 - 30
Splash Only. Change immediately upon contact.
Nitrile (Extended Cuff)
8+
> 60
Good. Suitable for general handling.
Laminate (Silver Shield)
2.7
> 480
Excellent. Mandatory for spill cleanup or immersion.
Latex
Var.
< 5
Avoid. Poor resistance to organic bases.
Operational Handling Protocols
A. Weighing & Transfer
Objective: Prevent inhalation of dust/aerosols and static discharge.
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .
Static Control: Use an antistatic gun or ionizing bar if the solid is fluffy/static-prone.
Transfer: Use disposable spatulas. If the substance is a viscous oil (common for this class), use a positive-displacement pipette or warm gently (water bath <40°C) to reduce viscosity before transfer. Do not heat with a heat gun (risk of aerosolization).
B. Reaction Setup
Objective: Control exotherms and prevent over-pressurization.
Solvent Choice: Dissolve in aprotic solvents (DCM, THF) or alcohols. Avoid acetone if forming salts (potential condensation).
Addition: If used as a nucleophile (base), add the electrophile slowly. If used as a base to neutralize acid, expect a significant exotherm.
Inert Atmosphere: While not strictly pyrophoric, amines can oxidize over time (N-oxide formation). Store and react under Nitrogen or Argon for purity.
C. Storage
Conditions: Store at 2–8°C (Refrigerator).
Container: Tightly sealed glass vial with a PTFE-lined cap.
Incompatibility: Segregate from Strong Acids (violent reaction), Acid Chlorides (exothermic acylation), and Strong Oxidizers .
Emergency Response & Waste Management
Spill Response Workflow
Scenario: 5g bottle dropped and shattered in the fume hood.
Caption: Step-by-step spill response protocol for amine spills.
First Aid Measures
Eye Contact:IMMEDIATE irrigation.[1] Flush with water for 15 minutes minimum . Hold eyelids apart. Time is tissue—seconds matter.
Skin Contact: Wash with soap and copious water.[1] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Protocol: Dissolve in a combustible solvent (e.g., acetone or ethanol) and place in the Halogenated or Non-Halogenated waste stream (depending on other reagents used).
Labeling: Clearly tag as "Basic Organic Waste - Contains Piperidine Derivative."
References
PubChem. (5,5-dimethylpiperidin-2-yl)methanol (Compound).[2] National Library of Medicine.
[Link]